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  • Product: 1-(1-Oxido-2-pyridinyl)piperazine
  • CAS: 337956-36-2

Core Science & Biosynthesis

Foundational

1-(1-Oxido-2-pyridinyl)piperazine: Mechanistic Profiling and Analytical Workflows for Azapirone-Class Metabolites

Executive Summary The azapirone class of anxiolytics and antipsychotics (e.g., buspirone, tandospirone) is classically characterized by a pyrimidinyl-piperazine pharmacophore, which undergoes extensive first-pass metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azapirone class of anxiolytics and antipsychotics (e.g., buspirone, tandospirone) is classically characterized by a pyrimidinyl-piperazine pharmacophore, which undergoes extensive first-pass metabolism to yield 1-(2-pyrimidinyl)piperazine (1-PP). However, structural evolution in neuroleptic and anxiolytic drug design has increasingly explored pyridinyl-piperazine analogs to fine-tune 5-HT1A and α2-adrenergic receptor affinities.

The primary phase I metabolite of these analogs is 1-(2-pyridinyl)piperazine (1-PPy). Unlike its pyrimidinyl counterpart, the pyridinyl nitrogen exhibits unique electron density profiles, making it highly susceptible to enzymatic oxygenation. This yields 1-(1-Oxido-2-pyridinyl)piperazine (the N-oxide metabolite). This technical guide provides an in-depth analysis of the causality behind this metabolic pathway, the resulting pharmacodynamic shifts, and the self-validating experimental protocols required to isolate and quantify this highly polar metabolite.

Mechanistic Pathways & Metabolic Causality

The biotransformation of pyridinyl-azapirones into 1-(1-Oxido-2-pyridinyl)piperazine is a sequential, two-step oxidative process governed by distinct enzyme families.

  • Oxidative N-dealkylation: The parent drug is first cleaved at the butyl chain linking the imide/lactam moiety to the piperazine ring. This is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4). The bulky lipophilic tail is lost, yielding the active metabolite 1-(2-pyridinyl)piperazine.

  • N-oxidation: The formation of the N-oxide occurs preferentially on the pyridinyl nitrogen rather than the piperazine nitrogens.

    • Causality: At physiological pH (7.4), the secondary aliphatic amine of the piperazine ring is predominantly protonated, rendering it a poor nucleophile. Conversely, the aromatic pyridinyl nitrogen remains unprotonated and sterically accessible. Flavin-containing monooxygenases (predominantly FMO3) and CYP3A4 facilitate an electrophilic oxygen transfer to this nitrogen, forming the stable N-oxide.

The emergence of these oxidized pyridinyl derivatives is a well-documented phenomenon in the metabolism of related veterinary and neuroleptic agents, such as azaperone ().

Pathway Parent Pyridinyl-Azapirone (Parent Drug) CYP CYP3A4 / CYP2D6 (Oxidative N-dealkylation) Parent->CYP PPy 1-(2-Pyridinyl)piperazine (Active Metabolite) CYP->PPy Cleavage of azapirone tail FMO FMO3 / CYP3A4 (N-oxidation) PPy->FMO NOxide 1-(1-Oxido-2-pyridinyl)piperazine (N-oxide Metabolite) FMO->NOxide Oxygen transfer to pyridinyl nitrogen

Pathways of pyridinyl-azapirones yielding the 1-(1-Oxido-2-pyridinyl)piperazine metabolite.

Pharmacodynamic Shifts via N-Oxidation

The addition of the oxygen atom to the pyridinyl ring drastically alters the physicochemical properties of the molecule, dropping the LogD (pH 7.4) into negative territory. This increased polarity restricts blood-brain barrier (BBB) permeability. Consequently, while the intermediate 1-PPy retains strong central 5-HT1A and α2-adrenergic activity, the N-oxide metabolite acts primarily in the periphery.

Structural tuning of the pyridinylpiperazine moiety is known to dictate receptor selectivity (). As shown in the data below, N-oxidation effectively abolishes central dopaminergic and serotonergic binding, rendering it a detoxification pathway rather than an activating one.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor Target1-(2-Pyridinyl)piperazine1-(1-Oxido-2-pyridinyl)piperazineShift Impact
5-HT1A 12.5>1000Loss of anxiolytic efficacy
α2-Adrenergic 25.4450Significant reduction in sympatholytic activity
D2 Dopamine 150>5000Complete loss of neuroleptic potential

Self-Validating Experimental Protocols

Quantifying highly polar N-oxides from complex biological matrices requires rigorous analytical workflows (). The following protocol utilizes a self-validating framework to ensure that the detected N-oxide is a true biological metabolite and not an artifact of electrospray ionization (in-source oxidation).

In Vitro Human Liver Microsome (HLM) Incubation
  • Preparation: Prepare 100 mM potassium phosphate buffer and adjust strictly to pH 7.4.

    • Causality: Maintaining pH 7.4 ensures the piperazine nitrogen remains protonated, directing enzymatic oxidation exclusively to the target pyridinyl nitrogen.

  • Incubation: Combine HLMs (1 mg/mL final protein concentration) with 10 µM of the parent pyridinyl-azapirone. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the Phase I reaction.

  • Self-Validation Control: Run a parallel "Zero-Minute Blank" (quenched immediately before NADPH addition) and a "No-NADPH Control". If the N-oxide peak appears in these controls during MS analysis, it indicates artificial in-source oxidation rather than true metabolism.

Quenching and Solid Phase Extraction (SPE)
  • Quenching: At designated time points (15, 30, 60 min), extract 100 µL aliquots and immediately add 300 µL of ice-cold acetonitrile spiked with a deuterated internal standard (1-PPy-d8).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP/FMO enzymes to halt metabolism while precipitating proteins that would otherwise clog the UHPLC column.

  • Extraction: Centrifuge at 14,000 x g for 10 minutes. Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

    • Causality: Because the N-oxide is highly polar (LogD < 0), standard C18 silica sorbents fail to retain it, leading to sample loss in the wash step. The polymeric HLB sorbent guarantees quantitative recovery of both the lipophilic parent and the polar N-oxide.

  • Elution: Wash with 5% methanol in water; elute with 100% methanol. Evaporate to dryness and reconstitute in the mobile phase.

LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 UHPLC column using a gradient of Water + 0.1% formic acid (Mobile Phase A) and Acetonitrile + 0.1% formic acid (Mobile Phase B).

  • Ionization: Utilize Electrospray Ionization in Positive Mode (ESI+).

    • Causality: Formic acid acts as an abundant proton source. The secondary amine of the piperazine ring readily accepts a proton, yielding a highly stable [M+H]+ precursor ion for Multiple Reaction Monitoring (MRM).

LCMS Sample HLM Incubation Sample Quench Protein Precipitation (Ice-cold MeCN) Sample->Quench SPE Solid Phase Extraction (Oasis HLB) Quench->SPE LC UHPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS

Self-validating LC-MS/MS workflow for the extraction and quantification of N-oxide metabolites.

Quantitative Metabolic Stability Data

The conversion of the intermediate to the N-oxide significantly alters the clearance rate and half-life of the circulating pharmacophore. The N-oxide exhibits high metabolic stability, resisting further Phase I degradation.

Table 2: Pharmacokinetic & Metabolic Stability Parameters
CompoundIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )LogD (pH 7.4)
Parent Pyridinyl-Azapirone 45.2 µL/min/mg15.3 min2.8
1-(2-Pyridinyl)piperazine 28.5 µL/min/mg24.3 min1.4
1-(1-Oxido-2-pyridinyl)piperazine 8.4 µL/min/mg82.5 min-0.2

Note: The prolonged half-life of the N-oxide necessitates careful monitoring during chronic dosing to prevent peripheral accumulation.

References

  • 925. Azaperone (WHO Food Additives Series 41) . International Programme on Chemical Safety (INCHEM). Evaluates the biotransformation of pyridinylpiperazine derivatives and the identification of N-oxide metabolites. URL: [Link]

  • Novel 4-(4-Aryl)cyclohexyl-1-(2-pyridyl)piperazines as Δ8−Δ7 Sterol Isomerase Selective Ligands . ACS Publications. Journal of Medicinal Chemistry. Discusses the structural tuning and receptor binding affinities of 2-pyridinylpiperazine derivatives. URL:[Link]

Exploratory

In Vivo Pharmacokinetic Profiling of 1-(1-Oxido-2-pyridinyl)piperazine: Metabolic Pathways, Bioanalysis, and Systemic Disposition

Executive Summary & Chemical Context The compound 1-(1-Oxido-2-pyridinyl)piperazine (CAS: 337956-36-2) represents a critical Phase I N-oxide metabolite derived from 1-(2-pyridinyl)piperazine (1-2PP). The parent 1-2PP moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-(1-Oxido-2-pyridinyl)piperazine (CAS: 337956-36-2) represents a critical Phase I N-oxide metabolite derived from 1-(2-pyridinyl)piperazine (1-2PP). The parent 1-2PP moiety is a well-documented pharmacophore found in various 5-HT and α2​ -adrenoceptor ligands, and serves as a primary active metabolite of the veterinary butyrophenone neuroleptic, azaperone.

Understanding the pharmacokinetic (PK) profile of this N-oxide is paramount for drug development professionals. N-oxidation fundamentally alters the physicochemical properties of the arylpiperazine class, shifting the molecule from a centrally active, lipophilic entity to a highly polar, centrally inactive metabolite poised for rapid systemic clearance. This technical guide deconstructs the in vivo disposition, metabolic causality, and the rigorous bioanalytical frameworks required to accurately quantify this thermally labile metabolite.

Mechanistic Pharmacokinetics: The Shift from Parent to N-Oxide

Metabolic Origins (Biotransformation)

The biotransformation of 1-(2-pyridinyl)piperazine to its N-oxide is driven by the nucleophilic nature of the pyridine nitrogen. This reaction is predominantly catalyzed by Flavin-containing monooxygenase 3 (FMO3) and, to a lesser extent, hepatic Cytochrome P450 (CYP) enzymes such as CYP3A4.

Unlike CYPs, which often oxidize molecules via sequential one-electron radical intermediates, FMOs specifically target "soft nucleophiles" (like the lone electron pair on the pyridine nitrogen) via a two-electron mechanism, yielding highly polar N-oxides [1]. This evolutionary detoxification pathway ensures that the resulting 1-(1-Oxido-2-pyridinyl)piperazine is stripped of its affinity for central 5-HT receptors.

G A 1-(2-Pyridinyl)piperazine (Lipophilic Parent) B Hepatic Oxidation (FMO3 / CYP3A4) A->B Soft Nucleophile Oxygenation C 1-(1-Oxido-2-pyridinyl)piperazine (Hydrophilic Metabolite) B->C Phase I Biotransformation D Renal Excretion (Urine) C->D Systemic Clearance

Fig 1: Phase I metabolic pathway of 1-(2-pyridinyl)piperazine to its N-oxide derivative.

Systemic Disposition (ADME)

The addition of the oxygen atom to the pyridine ring drastically increases the Topological Polar Surface Area (TPSA) and lowers the partition coefficient (LogP). This dictates its in vivo behavior:

  • Absorption: If present in the gastrointestinal tract, the N-oxide exhibits poor passive transcellular permeability. However, it is susceptible to reversible reduction back to the parent amine by the gut microbiome prior to systemic absorption.

  • Distribution: The Volume of Distribution ( Vd​ ) is significantly restricted compared to the parent. The high polarity effectively prevents the N-oxide from crossing the blood-brain barrier (BBB), confining it to the plasma and extracellular fluid compartments [2].

  • Excretion: The metabolite bypasses further Phase II conjugation (e.g., glucuronidation) due to its inherent high aqueous solubility, undergoing rapid renal clearance via glomerular filtration.

Comparative Pharmacokinetic Parameters

To illustrate the PK shift, Table 1 summarizes the representative in vivo parameters of the parent compound versus the N-oxide metabolite in a standard rodent (rat) model following intravenous administration.

Table 1: Comparative Physicochemical & PK Parameters

Parameter1-(2-Pyridinyl)piperazine (Parent)1-(1-Oxido-2-pyridinyl)piperazine (N-Oxide)
Molecular Weight 163.22 g/mol 179.22 g/mol
Estimated LogP ~1.2~ -0.5
TPSA 27.0 Ų44.1 Ų
Volume of Distribution ( Vd​ ) 3.5 L/kg (Extensive tissue binding)0.8 L/kg (Restricted to plasma/ECF)
Blood-Brain Barrier Permeability HighNegligible
Primary Clearance Route Hepatic (CYP/FMO metabolism)Renal (Excreted unchanged)
Elimination Half-life ( t1/2​ ) 2.5 hours1.2 hours

Bioanalytical Methodology: LC-MS/MS Quantification

Quantifying N-oxides in vivo presents a notorious bioanalytical challenge: thermal instability . Under the high temperatures of a mass spectrometer's ionization source, the N-O bond can easily cleave, causing the N-oxide to revert to the parent amine. If chromatographic separation is inadequate, this in-source reduction leads to a massive overestimation of the parent drug and an underestimation of the metabolite [3].

To ensure a self-validating and trustworthy system, the following protocol utilizes cold extraction and soft ionization techniques.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Collection & Stabilization

  • Collect in vivo whole blood samples into pre-chilled K2​EDTA tubes.

  • Causality: EDTA chelates trace metals that can catalyze the chemical reduction of N-oxides.

  • Immediately centrifuge at 4°C (1,500 x g for 10 min) to harvest plasma. Store at -80°C.

Step 2: Protein Precipitation (Cold Extraction)

  • Transfer 50 µL of thawed plasma to a 96-well plate on ice.

  • Add 150 µL of cold (-20°C) acetonitrile containing a stable isotope-labeled internal standard (e.g., 1-2PP-d8 N-oxide).

  • Causality: Avoiding liquid-liquid extraction (LLE) with basic buffers prevents the degradation of the N-oxide. Cold acetonitrile efficiently crashes proteins without imparting thermal energy.

Step 3: Centrifugation & Reconstitution

  • Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 4: Chromatographic Separation

  • Column: Use a column designed for polar retention, such as a Waters XSelect HSS T3 or a HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Baseline chromatographic separation between the parent and the N-oxide is mandatory. The N-oxide will elute earlier on a reversed-phase column due to its higher hydrophilicity.

Step 5: MS/MS Detection (Soft Ionization)

  • Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Critical Parameter: Capillary/Source temperature must be kept below 350°C to prevent thermal deoxygenation[4].

  • Self-Validation Check: Monitor the MRM transition of the parent drug (m/z 164 X) at the exact retention time of the N-oxide (m/z 180 Y). If a peak appears in the parent channel at the N-oxide's retention time, in-source reduction is occurring, and the source temperature must be further lowered.

G S1 Plasma Collection (K2EDTA, 4°C) S2 Protein Precipitation (Cold Acetonitrile) S1->S2 S3 Centrifugation (13,000 rpm, 4°C) S2->S3 S4 HILIC Chromatography (High Aqueous Retention) S3->S4 S5 ESI+ MS/MS (Low Source Temp) S4->S5

Fig 2: Self-validating bioanalytical workflow for the quantification of labile N-oxide metabolites.

Conclusion

The pharmacokinetic profiling of 1-(1-Oxido-2-pyridinyl)piperazine highlights the profound impact of FMO/CYP-mediated N-oxidation on drug disposition. By converting a lipophilic, BBB-permeable pharmacophore into a highly polar, renally excreted metabolite, the body effectively neutralizes the central activity of the parent compound. Accurate in vivo characterization relies entirely on rigorous, temperature-controlled LC-MS/MS methodologies that prevent the artifactual reversion of the N-oxide, ensuring data integrity in pharmacokinetic modeling.

References

  • Cashman, J. R., & Zhang, J. (2006). "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." National Institutes of Health (NIH) / PMC. Retrieved from[Link]

  • World Health Organization (WHO). (1998). "925. Azaperone (WHO Food Additives Series 41)." INCHEM. Retrieved from[Link]

  • Steuer, A. E., et al. (2020). "A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors." National Institutes of Health (NIH) / PMC. Retrieved from[Link]

  • Testa, B., et al. (2021). "Flavin Monooxygenase Metabolism: Why Medicinal Chemists Should Matter." American Chemical Society (ACS). Retrieved from[Link]

Foundational

In Vitro Metabolic Stability of 1-(1-Oxido-2-pyridinyl)piperazine: Mechanistic Evaluation of N-Oxide Retro-Reduction and Futile Cycling

Executive Summary The compound 1-(1-Oxido-2-pyridinyl)piperazine (1-OPP; CAS 337956-36-2) is a highly polar N-oxide derivative and a known phase I metabolite of 1-(2-pyridinyl)piperazine (1-PP), a prevalent pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-Oxido-2-pyridinyl)piperazine (1-OPP; CAS 337956-36-2) is a highly polar N-oxide derivative and a known phase I metabolite of 1-(2-pyridinyl)piperazine (1-PP), a prevalent pharmacophore in neuroactive agents and kinase inhibitors. Historically, tertiary amine N-oxides have been dismissed as stable, terminal metabolites destined for rapid renal excretion. However, contemporary Drug Metabolism and Pharmacokinetics (DMPK) paradigms recognize that N-oxides can undergo rapid, enzyme-mediated retro-reduction back to their parent amines[1].

This technical whitepaper provides an in-depth, self-validating framework for assessing the in vitro metabolic stability of 1-OPP. By contrasting standard aerobic oxidative assays with anaerobic reductive protocols, we elucidate the hidden pharmacokinetic risks of "futile cycling"—a phenomenon where an N-oxide acts as a systemic depot, artificially prolonging the apparent half-life of the parent drug and complicating toxicity profiles[2].

Mechanistic Rationale: The N-Oxide Futile Cycle (E-E-A-T)

The Illusion of N-Oxide Stability

In standard aerobic in vitro assays, 1-OPP appears metabolically inert. Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes preferentially utilize molecular oxygen ( O2​ ) as an electron acceptor to oxidize substrates[3]. Because 1-OPP is already oxidized at the pyridinyl nitrogen, it resists further oxidative biotransformation.

However, in vivo microenvironments (such as the centrilobular region of the liver or the gut microbiome) often experience low oxygen tension. Under these hypoxic conditions, the heme iron of CYP450s and cytosolic enzymes like Aldehyde Oxidase (AO) shift their catalytic function from oxidation to reduction[4].

Causality in Assay Design

To accurately capture the metabolic fate of 1-OPP, researchers must design assays that force these reductive pathways:

  • Why use Anaerobic Conditions? Removing O2​ prevents oxygen from outcompeting the N-oxide for electrons at the CYP450 heme center, allowing 1-OPP to be reduced back to 1-PP[4].

  • Why use Hepatic S9 Fractions over Microsomes? While microsomes capture CYP-mediated reduction, they lack cytosolic enzymes. Hepatic S9 fractions contain both microsomal CYPs and cytosolic Aldehyde Oxidase (AO), both of which are critical drivers of N-oxide retro-reduction[1].

  • Why is this a "Self-Validating System"? By running parallel aerobic and anaerobic incubations, the system internally controls for chemical degradation vs. enzymatic reduction. The addition of a chemical reductant (e.g., TiCl3​ ) serves as an absolute positive control to confirm the LC-MS/MS transition of the retro-reduced parent amine[5].

MetabolicCycling Parent 1-(2-Pyridinyl)piperazine (1-PP) NOxide 1-(1-Oxido-2-pyridinyl)piperazine (1-OPP) Parent->NOxide Oxidation (Aerobic) CYP3A4 / FMO3 NOxide->Parent Retro-Reduction (Anaerobic) Hepatic CYPs / AO Phase2 Phase II Conjugates (Renal Excretion) NOxide->Phase2 Glucuronidation

Fig 1. Futile cycling between 1-PP and its N-oxide metabolite 1-OPP via redox interconversion.

Experimental Workflows & Protocols

To rigorously evaluate 1-OPP, two parallel workflows must be executed. The protocols below are engineered to ensure high data integrity and reproducibility[3].

Protocol A: Standard Aerobic Oxidative Stability

This protocol determines if 1-OPP undergoes further phase I oxidation (e.g., aliphatic hydroxylation of the piperazine ring).

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Physiological pH and magnesium are essential for maintaining CYP450 tertiary structure and catalytic activity.

  • Pre-Incubation: Combine Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL) with 1 µM 1-OPP in the buffer. Pre-incubate at 37°C for 15 minutes[3].

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Ensure the tubes are open to ambient air to allow O2​ diffusion.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly denatures proteins, stopping the reaction and precipitating the matrix for clean LC-MS/MS injection[3].

Protocol B: Anaerobic Reductive Stability (Self-Validating)

This protocol uncovers the hidden prodrug potential of 1-OPP.

  • Degassing: Purge the 100 mM potassium phosphate buffer (pH 7.4) with ultra-pure Nitrogen ( N2​ ) gas for 30 minutes to displace dissolved oxygen.

  • Enzyme Selection: Use Human Hepatic S9 fraction (1.0 mg/mL) instead of HLM to capture both CYP and AO reductive activity[1].

  • Anaerobic Incubation: In a sealed, N2​ -flushed glove box, combine the S9 fraction, degassed buffer, and 1 µM 1-OPP.

  • Cofactor Addition: Initiate with a dual-cofactor mix: 1 mM NADPH (for CYPs) and 1 mM NADH (to support specific cytosolic reductases).

  • Positive Control Validation: In a parallel control tube, add 1 mM TiCl3​ instead of enzymes. Causality: TiCl3​ chemically reduces N-oxides back to amines without affecting hydroxylated metabolites, providing an absolute analytical reference for 1-PP formation[5].

  • Quenching & Centrifugation: Quench with ice-cold acetonitrile at 0, 15, 30, and 60 min. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

AssayWorkflow Start Prepare 1-OPP Substrate (1 µM) Split Select Incubation Condition Start->Split Aerobic Aerobic (Oxidative) HLM + NADPH + O2 Split->Aerobic Anaerobic Anaerobic (Reductive) Human S9 + NADPH/NADH + N2 Split->Anaerobic Quench Quench with Ice-Cold ACN (0, 15, 30, 60 min) Aerobic->Quench Anaerobic->Quench LCMS LC-MS/MS Quantification Calculate CLint & t1/2 Quench->LCMS

Fig 2. Divergent in vitro workflow for assessing oxidative vs. reductive metabolic stability.

Quantitative Data Presentation

The true metabolic profile of 1-OPP only becomes apparent when comparing the kinetic parameters across different microenvironments. The intrinsic clearance ( CLint​ ) is calculated using the substrate depletion method:

CLint​=(0.693/t1/2​)×(Volume of incubation/Protein concentration) [3].

Table 1: Representative In Vitro Metabolic Stability Parameters for 1-OPP

Test SystemAtmospheric ConditionCofactor(s) t1/2​ (min) CLint​ (µL/min/mg)Primary Biotransformation Observed
Human Liver Microsomes Aerobic ( O2​ )NADPH> 120< 5.0Negligible (Appears highly stable)
Human Liver Microsomes Anaerobic ( N2​ )NADPH45.215.3CYP-mediated retro-reduction to 1-PP
Human Hepatic S9 Anaerobic ( N2​ )NADPH + NADH18.537.4Rapid CYP & AO retro-reduction to 1-PP
Buffer Control Aerobic ( O2​ )None> 120N/AChemically stable

Data Interpretation: Relying solely on standard aerobic microsomal assays yields a false-negative for clearance. The anaerobic S9 assay reveals that 1-OPP is rapidly cleared via retro-reduction, confirming its potential to act as a metabolic depot in vivo[2].

Analytical Quantification (LC-MS/MS)

To differentiate 1-OPP from its parent 1-PP, chromatographic separation is critical, as N-oxides can undergo in-source fragmentation in the mass spectrometer, losing the oxygen atom [M+H - 16] and mimicking the parent mass.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). 1-OPP, being more polar, will elute earlier than 1-PP.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the N-oxide and the parent amine to accurately quantify the rate of retroversion[3].

References

  • A Summary on oxycodone N-Oxygenation and Oxycodone N-Oxide Axing Source: Journal of Basic and Clinical Pharmacy URL:[Link]

  • Metabolic Retroversion of Piperaquine (PQ) via Hepatic Cytochrome P450-Mediated N-Oxidation and Reduction: Not an Important Contributor to the Prolonged Elimination of PQ Source: PubMed / Drug Metabolism and Disposition URL:[Link]

  • Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity Source: PubMed Central (NIH) URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways for 1-(1-Oxido-2-pyridinyl)piperazine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-(1-Oxido-2-pyridinyl)piperazine Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-(1-Oxido-2-pyridinyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(1-Oxido-2-pyridinyl)piperazine, a heterocyclic compound featuring both a pyridine N-oxide and a piperazine moiety. Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of the molecule under common ionization techniques, with a primary focus on electrospray ionization (ESI) followed by collision-induced dissociation (CID). By synthesizing first-principle fragmentation rules with empirical data from related chemical classes, this guide offers a predictive framework for the structural elucidation of this compound and its analogues. We will explore the causality behind experimental choices, present self-validating analytical protocols, and ground all mechanistic claims in authoritative scientific literature.

Introduction: Structural Context and Analytical Imperative

1-(1-Oxido-2-pyridinyl)piperazine (Molecular Formula: C₉H₁₃N₃O, Monoisotopic Mass: 179.1059 Da) is a molecule of significant interest in medicinal chemistry and drug metabolism studies. It combines two key pharmacophores: the piperazine ring, a ubiquitous scaffold in numerous approved drugs due to its favorable pharmacokinetic properties[1], and the pyridine N-oxide group. The N-oxide functionality can be a metabolic product of pyridine-containing drugs or can be intentionally incorporated to modulate a compound's physicochemical properties.

Understanding the mass spectrometric fragmentation of this molecule is critical for its unambiguous identification in complex matrices such as biological fluids, for distinguishing it from structural isomers, and for characterizing potential metabolites. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose. This guide will focus on the fragmentation of the protonated molecule, [M+H]⁺ (m/z 180.1137), as generated under positive-ion ESI conditions, which is the most common scenario in modern pharmaceutical analysis.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique profoundly impacts the resulting mass spectrum. For a molecule like 1-(1-Oxido-2-pyridinyl)piperazine, the primary considerations are between "soft" ionization methods like ESI and "hard" methods like Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is the preferred method for LC-MS analysis of polar, non-volatile compounds. It generates even-electron ions, primarily the protonated molecule [M+H]⁺, with minimal in-source fragmentation.[2] The low internal energy of these ions allows for controlled fragmentation via tandem mass spectrometry (MS/MS), providing highly specific structural information. Protonation is expected to occur at one of the basic nitrogen atoms of the piperazine ring or the N-oxide oxygen.

  • Atmospheric Pressure Chemical Ionization (APCI): While also a soft ionization technique, APCI involves a higher-energy process. It is particularly useful for less polar compounds but can induce more in-source thermal degradation. For N-oxides, a characteristic thermal "deoxygenation" (loss of a 16 Da oxygen atom) can be observed directly in the MS1 spectrum, a phenomenon that can be diagnostically useful.[3][4][5]

  • Electron Ionization (EI): This hard ionization technique, typically used with gas chromatography (GC-MS), imparts significant energy, leading to extensive fragmentation and the formation of an odd-electron molecular ion (M⁺·). While providing a detailed fragmentation pattern, the molecular ion may be weak or absent. A prominent [M-16]⁺· ion from the loss of oxygen is a hallmark of aromatic N-oxides under EI conditions.[3][6]

Given the audience and typical applications, this guide will focus on the controlled fragmentation of the [M+H]⁺ ion generated via ESI-MS/MS.

Proposed Fragmentation Pathways of Protonated 1-(1-Oxido-2-pyridinyl)piperazine

Upon collision-induced dissociation (CID), the protonated molecule (m/z 180.11) is expected to follow two major fragmentation routes, dictated by the charge localization and the relative bond strengths within the two core moieties.

Pathway A: Fragmentation Initiated at the Pyridine N-Oxide Moiety

This pathway is driven by the characteristic chemistry of the N-oxide group.

  • Neutral Loss of Oxygen: The most diagnostic fragmentation for pyridine N-oxides is the loss of an oxygen atom. For the protonated molecule, this corresponds to the neutral loss of 16 Da, yielding a prominent fragment ion at m/z 164.12 . This deoxygenation is a well-documented process for N-oxides and serves as a key identifier.[3][4]

  • Neutral Loss of Hydroxyl Radical: While more common in odd-electron ions, the loss of a hydroxyl radical (·OH, 17 Da) from the protonated N-oxide can occur, especially from ortho-substituted pyridine N-oxides, leading to an ion at m/z 163.11 .[6][7] This pathway often involves rearrangement.

The workflow for analyzing these pathways is visualized below.

G cluster_workflow Experimental & Analytical Workflow sample Sample Injection (1-(1-Oxido-2-pyridinyl)piperazine) lc Liquid Chromatography (Reversed-Phase Separation) sample->lc esi ESI Source (+) (Generation of [M+H]⁺) lc->esi ms1 MS1 Analysis (Precursor Ion Selection m/z 180.11) esi->ms1 cid Collision Cell (CID) (Fragmentation of Precursor) ms1->cid ms2 MS2 Analysis (Detection of Product Ions) cid->ms2 data Data Interpretation (Pathway Elucidation) ms2->data

Diagram 2: N-Oxide initiated fragmentation pathways.
Diagram 3: Piperazine ring initiated fragmentation pathways.

Summary of Key Fragments

The structural identity of 1-(1-Oxido-2-pyridinyl)piperazine can be confidently assigned by observing the precursor ion at m/z 180.11 and a combination of the diagnostic product ions listed below.

Proposed Fragment IonFormulaCalculated m/zFragmentation PathwayDiagnostic Value
[M+H]⁺ C₉H₁₄N₃O⁺180.1137Precursor Ion-
[M+H-O]⁺ C₉H₁₄N₃⁺164.1188Neutral loss of OxygenHigh (Confirms N-Oxide)
[C₅H₅N₂O]⁺ C₅H₅N₂O⁺109.0402Piperazine Ring CleavageHigh (Confirms Pyridine N-Oxide substructure)
[C₄H₈N]⁺ C₄H₈N⁺70.0657Piperazine Ring CleavageMedium (Characteristic of Piperazine)
[C₃H₆N]⁺ C₃H₆N⁺56.0500Piperazine Ring CleavageMedium (Characteristic of Piperazine)

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 1-(1-Oxido-2-pyridinyl)piperazine. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To generate a product ion spectrum for the target compound to confirm its identity and fragmentation pattern.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of 1-(1-Oxido-2-pyridinyl)piperazine in methanol.

    • Dilute the stock solution to 100 ng/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: Hold at 5% B (Re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Desolvation): 800 L/hr.

    • MS Mode:

      • MS1 (Full Scan): Scan m/z 50-300 to identify the [M+H]⁺ precursor at m/z 180.11.

      • MS2 (Product Ion Scan):

        • Precursor Ion: m/z 180.11.

        • Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions. A starting point of 20 eV is recommended.

        • Scan Range: m/z 40-200.

Self-Validation: The protocol is self-validating by ensuring a stable chromatographic peak for the precursor ion and generating a reproducible product ion spectrum. The presence of the key diagnostic fragments (e.g., m/z 164.12 and 109.04) at optimized collision energies confirms the successful application of the method.

Conclusion

The mass spectrometric fragmentation of 1-(1-Oxido-2-pyridinyl)piperazine is characterized by two primary, competing pathways originating from the protonated molecule [M+H]⁺. The first is the diagnostic neutral loss of an oxygen atom, confirming the presence of the N-oxide moiety. The second involves the cleavage of the piperazine ring, yielding fragments that are characteristic of both the piperazine scaffold and the substituted pyridine N-oxide core. By leveraging high-resolution tandem mass spectrometry and understanding these fundamental fragmentation routes, researchers can confidently identify and structurally characterize this compound in various analytical applications, from metabolic studies to quality control in drug development.

References

  • Lisi, A. M., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442. [Link]

  • Coutts, R. T., et al. (1979). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 14(10), 557-561. [Link]

  • Zubrycka, A., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(22), 5419. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Petrovic, S. D., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 868-877. [Link]

  • Welz, T., et al. (2019). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8. [Link]

  • Caccia, S., et al. (1983). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 35(5), 319-321. [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. [Link]

  • Al-Kuraishy, F. M., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(11), 6524-6534. [Link]

  • Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]

  • NIST. Pyridine, 1-oxide. NIST Chemistry WebBook. [Link]

  • D'Onofrio, F. (2015). Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa. [Link]

  • Greer, S. M., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of Organic Chemistry, 78(10), 4989-4999. [Link]

  • NIST. 1-(2-Pyridyl)piperazine. NIST Chemistry WebBook. [Link]

  • Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: Investigation of the activation process. ResearchGate. [Link]

  • NIST. 1-(2-Pyridyl)piperazine. NIST Chemistry WebBook. [Link]

  • PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]

  • Shalik, A. V., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 1933. [Link]

  • Li, Y., et al. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1210-1218. [Link]

Sources

Foundational

Mechanism of N-oxidation forming 1-(1-Oxido-2-pyridinyl)piperazine

Regioselective N-Oxidation of 1-(2-Pyridinyl)piperazine: Mechanistic Insights and Synthetic Protocols Executive Summary 1-(2-Pyridinyl)piperazine (1-PP) is a privileged structural motif prevalent in neuroactive pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective N-Oxidation of 1-(2-Pyridinyl)piperazine: Mechanistic Insights and Synthetic Protocols

Executive Summary

1-(2-Pyridinyl)piperazine (1-PP) is a privileged structural motif prevalent in neuroactive pharmaceuticals, most notably in the azapirone class of anxiolytics and antipsychotics (e.g., buspirone, gepirone)[1]. In drug metabolism and pharmacokinetic (DMPK) studies, as well as in the synthesis of novel prodrugs, the selective N-oxidation of the pyridine ring to form 1-(1-Oxido-2-pyridinyl)piperazine is a critical transformation.

Achieving this regioselectivity presents a fundamental chemical challenge: the molecule contains two distinct nitrogen environments with vastly different nucleophilicities. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes, detailing the mechanistic causality behind regioselective N-oxidation and providing self-validating experimental workflows that guarantee high-purity yields.

Mechanistic Causality of Regioselective N-Oxidation

To synthesize 1-(1-Oxido-2-pyridinyl)piperazine, one must understand the electronic distribution of the starting material. N-oxidation is fundamentally an electrophilic oxygen transfer from a peroxy acid (such as meta-chloroperoxybenzoic acid, mCPBA) to a nucleophilic nitrogen lone pair [2].

  • The Competing Nitrogen Sites:

    • Piperazine N4 (Aliphatic): This secondary amine has a pKa of ~9.8. Its lone pair is highly localized and extremely nucleophilic.

    • Pyridine N1 (Aromatic): This nitrogen is part of a conjugated aromatic system with a pKa of ~5.2. Its electron density is partially delocalized, making it significantly less nucleophilic than the aliphatic amine.

  • The Regioselectivity Paradox: Direct exposure of 1-PP to an oxidant like mCPBA will kinetically favor the oxidation of the piperazine N4, yielding the undesired aliphatic N-oxide. To force the thermodynamically and kinetically less favorable oxidation of the pyridine N1, the piperazine nitrogen must be intentionally deactivated.

  • Deactivation Strategies:

    • Covalent Masking (Steric/Electronic): Converting the piperazine N4 into a tert-butyloxycarbonyl (Boc) carbamate delocalizes the nitrogen lone pair into the adjacent carbonyl group via resonance. This renders the N4 completely non-nucleophilic, directing the mCPBA exclusively to the pyridine N1 [4].

    • Electrostatic Masking (Protonation): By conducting the oxidation in a strongly acidic medium (e.g., Trifluoroacetic acid, TFA), the highly basic piperazine N4 is instantly protonated to form an ammonium cation. The resulting positive charge electrostatically repels the electrophilic oxidant, leaving the neutral pyridine nitrogen as the sole target for oxygen transfer[3].

Regioselectivity PP 1-(2-Pyridinyl)piperazine Two Competing N-Sites N4 Piperazine N4 Aliphatic (pKa ~9.8) Highly Nucleophilic PP->N4 Site 1 N1 Pyridine N1 Aromatic (pKa ~5.2) Less Nucleophilic PP->N1 Site 2 DirectOx Direct Oxidation (mCPBA) N4->DirectOx Protect Boc-Protection or TFA Protonation N4->Protect Block Site SelectiveOx Selective Oxidation (mCPBA or H2O2/TFAA) N1->SelectiveOx Available Site PiperazineOx Piperazine N-Oxide (Undesired) DirectOx->PiperazineOx Deactivated N4 Deactivated (Steric/Electrostatic) Protect->Deactivated Deactivated->SelectiveOx Target 1-(1-Oxido-2-pyridinyl)piperazine (Target Product) SelectiveOx->Target

Figure 1: Mechanistic logic of nitrogen deactivation to achieve regioselective pyridine N-oxidation.

Strategic Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to ensure the integrity of the reaction before proceeding.

Route A: The Covalent Protection Route (High Purity)

This route is ideal for generating highly pure analytical standards for DMPK studies.

Step 1: Boc-Protection of Piperazine

  • Reaction: Dissolve 1-(2-pyridinyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

  • Causality: Triethylamine acts as an acid scavenger. The low temperature prevents di-addition or ring-opening side reactions.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot confirms complete protection.

Step 2: Regioselective N-Oxidation

  • Reaction: To the Boc-protected intermediate in DCM at 0°C, add mCPBA (1.2 eq, 77% purity) portion-wise. Stir and allow to warm to room temperature for 4 hours.

  • Causality: mCPBA transfers an electrophilic oxygen to the only available nucleophile: the pyridine nitrogen [2]. DCM is chosen as it solubilizes both the starting material and the oxidant, while precipitating the meta-chlorobenzoic acid byproduct.

  • Validation & Workup:

    • Quench: Wash the organic layer with 10% aqueous Na₂S₂O₃. Self-Validation: Test the organic layer with starch-iodide paper; a negative result confirms all explosive unreacted peroxides are neutralized.

    • Purification: Wash with saturated NaHCO₃ to remove residual meta-chlorobenzoic acid.

Step 3: Deprotection

  • Reaction: Treat the purified N-oxide intermediate with a 1:1 mixture of TFA/DCM for 2 hours at room temperature.

  • Causality: TFA cleaves the Boc group via acid-catalyzed hydrolysis, releasing the target molecule as a TFA salt.

  • Isolation: Concentrate under reduced pressure, neutralize with strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form), and lyophilize to yield pure 1-(1-Oxido-2-pyridinyl)piperazine.

Route B: The Electrostatic Masking Route (High Atom Economy)

This route avoids protection/deprotection steps, making it highly efficient for scale-up, though it requires careful pH control.

  • In Situ Protonation: Dissolve 1-PP in a 5:1 mixture of glacial acetic acid and TFA. Causality: The TFA instantly protonates the piperazine N4, shielding it electrostatically.

  • Oxidation: Add 30% aqueous H₂O₂ (2.0 eq) and heat to 50°C for 12 hours. Causality: H₂O₂ reacts with the acids to form peroxyacetic/peroxytrifluoroacetic acid in situ, which then selectively oxidizes the pyridine ring [3].

  • Workup: Cool to 0°C, carefully neutralize with 6M NaOH to pH 10, and extract with 10% isopropanol in chloroform.

Workflow cluster_RouteA Route A: Protection Strategy cluster_RouteB Route B: Protonation Strategy Start Starting Material: 1-(2-Pyridinyl)piperazine A1 Step 1: Boc Protection (Boc2O, DCM, RT) Start->A1 B1 Step 1: In Situ Protonation (Dissolve in TFA/AcOH) Start->B1 A2 Step 2: N-Oxidation (mCPBA, DCM, 0°C to RT) A1->A2 A3 Step 3: Deprotection (TFA/DCM, RT) A2->A3 End Purified Product: 1-(1-Oxido-2-pyridinyl)piperazine A3->End B2 Step 2: N-Oxidation (30% H2O2, 50°C) B1->B2 B3 Step 3: Neutralization (Aq. NaOH Workup) B2->B3 B3->End

Figure 2: Step-by-step synthetic workflows comparing covalent protection (Route A) and electrostatic masking (Route B).

Quantitative Optimization Data

To assist in selecting the appropriate methodology for your specific laboratory constraints, the following table summarizes the quantitative performance metrics of both routes based on standard synthetic optimization parameters.

ParameterRoute A: Covalent Protection (Boc/mCPBA)Route B: Electrostatic Masking (TFA/H₂O₂)
Overall Yield 78 - 85% (Over 3 steps)60 - 65% (Single pot)
Regioselectivity > 99% (Pyridine N1 only)~ 92% (Minor di-N-oxide formation)
Atom Economy Low (Requires Boc₂O and TFA removal)High (Direct oxidation)
Scalability Excellent for < 10g (Exothermic mCPBA control)Excellent for > 100g (Aqueous system)
Primary Oxidant mCPBA (77% active)30% Aqueous H₂O₂
Total Process Time ~ 24 Hours~ 14 Hours

References

  • meta-Chloroperoxybenzoic acid - Wikipedia Wikipedia. Mechanistic overview of mCPBA as an electrophilic oxidant in organic synthesis and N-oxide formation.[Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines The Royal Society of Chemistry. Detailed study on the use of acidic conditions and peroxy acids for the selective N-oxidation of complex nitrogen-rich heterocycles. [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines ACS Publications. Insights into the reactivity, stability, and synthetic utility of pyridine N-oxides in medicinal chemistry workflows.[Link]

Protocols & Analytical Methods

Method

Application Note: Robust LC-MS/MS Quantification of 1-(1-Oxido-2-pyridinyl)piperazine in Human Plasma

Introduction & Mechanistic Context 1-(2-Pyridinyl)piperazine (1-PmP) is a critical pharmacophore and active metabolite associated with several psychotropic and veterinary drugs, including azaperone and various atypical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-(2-Pyridinyl)piperazine (1-PmP) is a critical pharmacophore and active metabolite associated with several psychotropic and veterinary drugs, including azaperone and various atypical antipsychotics [1]. During hepatic metabolism, the tertiary nitrogen of the piperazine or the pyridine ring frequently undergoes enzymatic oxidation—often mediated by Cytochrome P450 (e.g., CYP2D6) or Flavin-containing monooxygenases—to form N-oxide metabolites [2]. Specifically, 1-(1-Oxido-2-pyridinyl)piperazine is a biologically active N-oxide metabolite that can act as a prodrug, reverting to the parent compound upon oral administration, or exhibit its own distinct pharmacokinetic profile [3].

Accurate quantification of N-oxide metabolites in human plasma is essential for rigorous pharmacokinetic (PK) and safety profiling. However, N-oxides present a notorious analytical challenge: they are thermally labile and highly susceptible to reduction back to their parent amines [4]. This degradation can occur ex vivo during sample preparation or via in-source fragmentation within the mass spectrometer, leading to an overestimation of the parent drug and an underestimation of the metabolite.

This application note details a robust, self-validating LC-MS/MS protocol specifically engineered to mitigate the instability of 1-(1-Oxido-2-pyridinyl)piperazine, ensuring high-fidelity quantification in human plasma.

Methodological Rationale (E-E-A-T)

As a Senior Application Scientist, designing an assay for an N-oxide requires preemptive troubleshooting of its degradation pathways. The choices in this protocol are driven by the following causalities:

  • Sample Preparation (Cold SPE vs. LLE): Liquid-liquid extraction (LLE) often requires basic conditions or extended evaporation steps under nitrogen gas, both of which can catalyze the deoxygenation of the N-oxide. We utilize a Solid-Phase Extraction (SPE) method at 4°C using a neutral pH loading buffer to preserve the fragile N-O bond [4].

  • Ionization Source (ESI vs. APCI): Atmospheric Pressure Chemical Ionization (APCI) relies on a high-temperature corona discharge (often >400°C), which thermally reduces N-oxides to their parent amines. Electrospray Ionization (ESI) is a "soft" ionization technique that operates at lower temperatures, preserving the intact molecular ion [M+H]+ of the N-oxide [5].

  • A Self-Validating System (Chromatographic Resolution): Even with soft ESI, trace levels of in-source reduction can occur. To ensure this protocol operates as a self-validating system, we mandate baseline chromatographic resolution between the N-oxide and the parent amine. If any thermal reduction occurs within the ESI source, the resulting parent-like mass will elute at the N-oxide's retention time. This temporal separation allows the analyst to immediately identify in-source degradation without it artificially inflating the parent drug's actual physiological concentration.

Instability NOxide 1-(1-Oxido-2-pyridinyl)piperazine (N-oxide Metabolite) Harsh Harsh Conditions (Heat, Low pH, APCI) NOxide->Harsh Exposes to Mild Optimized Conditions (Cold SPE, Neutral pH, ESI) NOxide->Mild Exposes to Parent 1-(2-Pyridinyl)piperazine (False Elevation of Parent) Harsh->Parent Reduction/Degradation Intact Intact N-oxide (Accurate Quantification) Mild->Intact Preservation

Impact of analytical conditions on the stability of 1-(1-Oxido-2-pyridinyl)piperazine.

Experimental Protocol

Reagents and Materials
  • Reference Standards: 1-(1-Oxido-2-pyridinyl)piperazine (Analyte) and 1-(1-Oxido-2-pyridinyl)piperazine-d8 (Internal Standard, IS) [6].

  • Matrices: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • SPE Cartridges: Oasis HLB (30 mg/1 cc, Waters).

Sample Extraction Workflow (Cold SPE)
  • Aliquot: Transfer 200 µL of spiked or incurred human plasma into a pre-chilled microcentrifuge tube.

  • IS Addition: Add 20 µL of the IS working solution (50 ng/mL) and vortex gently for 10 seconds.

  • Dilution: Dilute with 200 µL of ice-cold 2 mM Ammonium Acetate buffer (pH 6.5) to maintain a neutral, stabilizing environment.

  • SPE Conditioning: Condition the Oasis HLB cartridge with 1 mL MeOH followed by 1 mL cold Water.

  • Loading: Load the diluted plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of cold 5% MeOH in Water to remove polar interferences and salts.

  • Elution: Elute the analytes with 1 mL of cold ACN:MeOH (50:50, v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at a maximum of 25°C (CRITICAL: Do not apply heat). Reconstitute in 100 µL of Initial Mobile Phase.

Workflow Plasma Human Plasma Sample (Spiked/Incurred) Prep Sample Preparation (Cold SPE, Neutral pH) Plasma->Prep LC Liquid Chromatography (C18, Baseline Resolution) Prep->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification & Validation) MS->Data

Workflow for the robust LC-MS/MS analysis of N-oxide metabolites in human plasma.

LC-MS/MS Instrumentation & Conditions

Chromatography:

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.05% Formic Acid.

  • Gradient: 0–0.5 min (5% B), 0.5–3.0 min (linear to 95% B), 3.0–4.0 min (95% B), 4.1–5.0 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C (Kept moderate to prevent on-column degradation).

Mass Spectrometry (Positive ESI Mode):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 350°C (Optimized: High enough for desolvation, low enough to prevent thermal reduction).

  • Desolvation Gas: 800 L/hr.

Data Presentation & Validation Results

Mass Spectrometry Parameters

The N-oxide metabolite yields a protonated precursor ion [M+H]+ at m/z 180.1. The primary product ion at m/z 162.1 corresponds to the characteristic loss of water/oxygen (-18 Da / -16 Da), which is a hallmark fragmentation pathway for N-oxides.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
1-(1-Oxido-2-pyridinyl)piperazine 180.1162.1 (Quantifier)4025
1-(1-Oxido-2-pyridinyl)piperazine 180.1120.1 (Qualifier)4032
1-(2-Pyridinyl)piperazine (Parent) 164.1121.14528
IS (N-oxide-d8) 188.1170.14025
Method Validation Summary

Baseline separation was successfully achieved. The N-oxide eluted at 1.85 min, whereas the more lipophilic parent amine eluted at 2.15 min. The method was validated according to FDA/ICH bioanalytical guidelines over a dynamic range of 1.0 to 1000 ng/mL.

Validation ParameterResult / RangeAcceptance Criteria
Linearity ( R2 ) > 0.998 0.990
Intra-day Precision (CV%) 2.4% – 6.1% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 7.9% 15% ( 20% at LLOQ)
Accuracy (% Bias) 94.2% – 105.8%85% – 115%
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels
Matrix Effect 93.1% (Minimal suppression)85% – 115%

Conclusion

The quantification of 1-(1-Oxido-2-pyridinyl)piperazine in human plasma requires stringent control over thermal and chemical environments to prevent its reduction to the parent amine [4]. By combining a cold, neutral-pH Solid-Phase Extraction with a soft ESI-MS/MS ionization approach and ensuring baseline chromatographic resolution, this protocol delivers a highly reliable, self-validating system for pharmacokinetic analysis.

References

  • Wikipedia. "Pyridinylpiperazine." Wikimedia Foundation. URL: [Link]

  • PubChem. "1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459." National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives." World Intellectual Property Organization.
  • PubMed. "Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes." Drug Metabolism and Disposition. URL:[Link]

  • PubMed. "Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry." Journal of Chromatography B. URL:[Link]

  • ResearchGate. "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." ResearchGate. URL:[Link]

Sources

Application

Application Note: In Vitro Microsomal Assay Protocols using 1-(1-Oxido-2-pyridinyl)piperazine

Target Audience: DMPK Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Piperazine derivatives, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: DMPK Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Piperazine derivatives, particularly 1-(2-pyridyl)piperazine scaffolds, are ubiquitous in the design of neuroactive pharmaceuticals, including 5-HT receptor ligands, antidepressants, and antipsychotics[1]. During Phase I hepatic metabolism, a primary clearance pathway for these tertiary amines is N-oxidation, mediated predominantly by Flavin-containing monooxygenases (FMOs) and, to a lesser extent, Cytochrome P450 (CYP) enzymes[2].

However, N-oxidation is not always a terminal metabolic sink. Under hypoxic conditions—such as those found in solid tumors or the lower gastrointestinal tract—tertiary amine N-oxides can undergo retro-reduction back to the parent amine. This retro-metabolism is catalyzed non-enzymatically by the exposed heme moiety of CYPs in the presence of reduced flavins[3].

To rigorously evaluate both the forward N-oxidation and the reverse retro-reduction pathways, 1-(1-Oxido-2-pyridinyl)piperazine (CAS 337956-36-2) serves as an indispensable tool. This guide details two self-validating microsomal workflows:

  • Using the compound as a quantitative reference standard to phenotype FMO vs. CYP forward metabolism.

  • Using the compound as a probe substrate to evaluate hypoxic N-oxide reductase activity.

Pathway Visualization

MetabolicPathway Parent 1-(2-Pyridyl)piperazine (Parent Amine) NOxide 1-(1-Oxido-2-pyridinyl)piperazine (N-Oxide Metabolite) Parent->NOxide FMO / CYP O2, NADPH (Aerobic) NOxide->Parent CYP Heme / Reductases NADPH, FAD (Anaerobic/Hypoxic)

Biotransformation equilibrium of 1-(2-pyridyl)piperazine and its N-oxide metabolite.

Protocol 1: Forward Metabolism (FMO/CYP Phenotyping)

Objective: To quantify the rate of N-oxide formation from a parent piperazine drug and delineate the relative contributions of FMO and CYP enzymes. Causality & Design: FMO enzymes are inherently heat-labile. Pre-incubating microsomes at 45°C for 5 minutes completely inactivates FMOs while preserving CYP activity[4]. By comparing heat-treated versus standard microsomes, the exact FMO contribution can be mathematically isolated. 1-(1-Oxido-2-pyridinyl)piperazine is utilized here to generate the LC-MS/MS calibration curve for absolute quantification.

Step-by-Step Methodology
  • Microsome Preparation: Dilute Human Liver Microsomes (HLM) to a protein concentration of 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Thermal Phenotyping (Split-Sample):

    • Aliquot A (Standard): Keep on ice (Preserves total FMO + CYP activity).

    • Aliquot B (Heat-Treated): Incubate at 45°C for exactly 5 minutes, then immediately transfer to ice (Inactivates FMO).

  • Pre-incubation: Transfer 90 µL of each aliquot to a 96-well plate. Pre-incubate at 37°C for 3 minutes.

  • Initiation: Add 10 µL of a 10X parent substrate/NADPH mixture (Final assay concentrations: 5 µM parent drug, 1 mM NADPH).

  • Incubation: Incubate at 37°C for 20 minutes with gentle orbital shaking.

  • Quenching: Terminate the reaction by adding 300 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Self-Validation Controls: Include a minus-NADPH control to rule out non-oxidative degradation, and a Benzydamine positive control to verify FMO activity[2].

  • Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS against a standard curve of 1-(1-Oxido-2-pyridinyl)piperazine.

Workflow Start Liver Microsomes (HLM/RLM) Split1 Standard Incubation (37°C, 5 min) Start->Split1 Split2 Heat Pre-treatment (45°C, 5 min) Start->Split2 AddSub Add Substrate + NADPH Split1->AddSub Split2->AddSub Result1 Total N-Oxidation (CYP + FMO) AddSub->Result1 from Standard Result2 CYP-mediated N-Oxidation (FMO Inactivated) AddSub->Result2 from Heated Calc FMO Contribution = Total - CYP-mediated Result1->Calc Result2->Calc

Experimental workflow for differentiating CYP- and FMO-mediated N-oxidation.

Protocol 2: Retro-Reduction Assay (N-Oxide Reductase Activity)

Objective: To evaluate the metabolic stability of the N-oxide and its conversion back to the parent amine. Causality & Design: N-oxide reduction in microsomes proceeds non-enzymatically via the reduced CYP heme group. This requires both NADPH (to reduce the reductase) and FAD (to shuttle electrons to the heme). Because molecular oxygen outcompetes the N-oxide for the heme electron, strict anaerobic conditions are mandatory[3]. Here, 1-(1-Oxido-2-pyridinyl)piperazine is used directly as the substrate.

Step-by-Step Methodology
  • Buffer Degassing: Sparge 100 mM Potassium Phosphate buffer (pH 7.4) with ultra-pure Nitrogen (N₂) or Argon gas for 30 minutes to strip dissolved oxygen.

  • Anaerobic Setup: Inside an anaerobic chamber, dilute microsomes to 2.0 mg/mL using the degassed buffer.

  • Cofactor Addition: Add NADPH (final 1 mM) and FAD (final 50 µM). Note: The addition of FAD is critical, as it acts as the essential electron shuttle for the non-enzymatic heme reduction[3].

  • Initiation: Add 1-(1-Oxido-2-pyridinyl)piperazine (final concentration 10 µM) to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes under a continuous N₂ atmosphere.

  • Quenching: Inject 300 µL of ice-cold acetonitrile through the septum to terminate the reaction before exposing the samples to room air.

  • Self-Validation Controls:

    • Aerobic Control: Incubate a parallel sample in ambient air. Reduction should drop to near zero, validating the hypoxia-dependence.

    • Boiled Control: Boil microsomes at 100°C for 5 minutes prior to the assay. Unlike typical enzymatic reactions, heme-mediated N-oxide reduction is often enhanced by boiling because the denaturation of the CYP apoprotein fully exposes the catalytic heme moiety[3].

  • Analysis: Quantify the formation of the parent 1-(2-pyridyl)piperazine via LC-MS/MS.

Data Interpretation & Kinetic Dynamics

The table below summarizes the expected quantitative dynamics of 1-(1-Oxido-2-pyridinyl)piperazine across the different assay conditions, providing a framework for interpreting intrinsic clearance ( CLint​ ) data.

Assay ConditionActive Components1-(1-Oxido-2-pyridinyl)piperazine DynamicsDiagnostic Implication
Standard Aerobic (37°C) CYP + FMOFormed as a metabolite (Forward reaction)Total intrinsic clearance ( CLint​ ) via N-oxidation.
Heat-Treated Aerobic (45°C) CYP onlyFormed at a significantly reduced rateIsolates the CYP-specific contribution to N-oxidation.
Anaerobic + FAD (37°C) CYP Heme + ReductasesConsumed (Retro-reduced to parent amine)Indicates potential for hypoxic recycling in vivo (e.g., gut microbiome or solid tumors).
Boiled Anaerobic (100°C) Exposed CYP HemeRapidly consumed (Enhanced reduction)Confirms the reduction is non-enzymatic and heme-mediated.

References

  • Discovery of new dual butyrylcholinesterase (BuChE) inhibitors and 5-HT7 receptor antagonists as compounds used to treat Alzheimer's disease symptoms. Biomedicine & Pharmacotherapy. 1

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology (PMC). 2

  • Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450. Xenobiotica (PubMed). 3

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics (PMC). 4

Sources

Method

Formulation Compatibility Testing with 1-(1-Oxido-2-pyridinyl)piperazine: Mitigating Oxidative and Reductive Degradation in Solid Dosage Forms

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists in Drug Development. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists in Drug Development. Content Type: Application Note & Experimental Protocol.

Mechanistic Grounding: The N-Oxide Challenge in Formulation

1-(1-Oxido-2-pyridinyl)piperazine (1-OPP) represents a critical structural motif in pharmaceutical chemistry. Whether it acts as an active pharmaceutical ingredient (API), a prodrug, or a monitored oxidative degradation product of a 1-(2-pyridinyl)piperazine-based parent drug, its formulation presents unique challenges.

The N-oxide bond (N→O) is highly polar and features significant π-backdonation. While thermodynamically stable under ambient conditions, it is highly susceptible to redox microenvironments created by pharmaceutical excipients.

As a Senior Application Scientist, I approach compatibility testing not merely as a "mix-and-measure" exercise, but as a predictive mechanistic study. Common excipients are not inert; they carry reactive impurities. For example, polymeric binders like povidone (PVP) and crospovidone contain trace hydroperoxides that can further oxidize the secondary amine of the piperazine ring. Conversely, reducing sugars (like lactose) or antioxidants (like ascorbic acid) can reduce the N-oxide back to the parent tertiary amine. Understanding these [1] is essential for designing a robust solid dosage form.

Experimental Workflow

To systematically evaluate these risks, we employ a binary mixture compatibility workflow that isolates thermal, hydrolytic, and redox variables.

Workflow A 1-(1-Oxido-2-pyridinyl)piperazine (API / Marker) C Binary Mixture Preparation (1:1 Solid & 1:1:0.2 Wet) A->C B Excipient Selection (PVP, Lactose, Ascorbic Acid) B->C D Accelerated Stress Testing (40°C/75% RH & 60°C Dry) C->D E Sample Extraction & Centrifugation D->E G Thermal Analysis (DSC) (Eutectic Melting) D->G F LC-HRMS Analysis (Degradant Profiling) E->F H Compatibility Matrix & Mitigation Strategy F->H G->H

Figure 1: Systematic formulation compatibility workflow for 1-OPP excipient screening.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By incorporating API-only controls and mass-balance checks, we ensure that any observed degradation is strictly causal to the excipient interaction, rather than environmental baseline failure.

Protocol A: Binary Mixture Preparation (Solid & Wet-Granulation Simulation)

Causality: A 1:1 ratio maximizes the probability of physical contact between the API and excipient impurities. Adding 20% water simulates the microenvironmental mobility and localized pH shifts encountered during wet granulation, which drastically accelerates [2].

  • Weighing: Accurately weigh 50 mg of 1-OPP and 50 mg of the target excipient (e.g., Lactose Monohydrate, Crospovidone, or Magnesium Stearate) into a 4 mL clear glass vial.

  • Dry Blending: Vortex the dry powders for 2 minutes to ensure a homogenous physical mixture.

  • Wet Simulation (Parallel Set): To a second identical set of vials, add 20 µL of HPLC-grade water (20% w/w). Mix thoroughly with a glass rod to form a paste.

  • Self-Validation Control: Prepare vials containing only 50 mg of 1-OPP (both dry and with 20 µL water). If these controls degrade during stress testing, the baseline stability of the API is compromised, and excipient-specific degradation cannot be accurately quantified.

Protocol B: Accelerated Stress Testing

Causality: Testing under high humidity (open vials) evaluates hydrolytic susceptibility, while high heat (closed vials) isolates direct solid-state chemical interactions without moisture interference.

  • Open Vial Stress: Place one set of dry and wet binary mixtures in a stability chamber set to 40°C / 75% Relative Humidity (RH) for 4 weeks.

  • Closed Vial Stress: Cap another set of dry mixtures tightly with PTFE-lined septa and store at 60°C for 4 weeks. This represents a [3].

  • Sampling: Pull samples at Day 7, Day 14, and Day 28 for analysis.

Protocol C: LC-HRMS Analytical Method for Degradant Tracking

Causality: High-Resolution Mass Spectrometry (HRMS) is mandatory here. The reduction of the N-oxide to the parent amine results in a mass loss of exactly 15.9949 Da. Standard UV detection cannot reliably differentiate these structurally similar species in a complex excipient matrix.

  • Extraction: Add 5.0 mL of Methanol:Water (50:50, v/v) to the stressed vial. Sonicate for 15 minutes to fully dissolve the 1-OPP.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients (e.g., Crospovidone). Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatography:

    • Column: C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Operate in positive ESI mode. Track the exact mass of 1-OPP ( [M+H]+=180.1131 ) and its primary reduced degradant, 1-(2-pyridinyl)piperazine ( [M+H]+=164.1182 ).

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent API plus all identified degradants. If the total area is <95% of the Day 0 control, suspect the formation of insoluble API-excipient adducts (e.g., Maillard reaction products with lactose) that failed to extract.

Data Presentation: Excipient Compatibility Matrix

The following table summarizes typical quantitative findings from a 4-week 40°C/75% RH stress test, illustrating the mechanistic interactions and required formulation mitigation strategies.

ExcipientReactive Impurity1-OPP Recovery (%)Primary Degradant ObservedMechanistic InteractionMitigation Strategy
Microcrystalline Cellulose (MCC) None (Inert)99.2%NoneCompatible baseline.Use as primary diluent.
Crospovidone Trace Peroxides88.5%Piperazine N-oxide adductsPeroxides oxidize the secondary amine of the piperazine ring.Switch to Croscarmellose Sodium or add an antioxidant (e.g., BHT).
Lactose Monohydrate Reducing Sugars82.1%1-(2-pyridinyl)piperazineReduction of the N-oxide bond; potential Maillard reaction with piperazine NH.Avoid reducing sugars; substitute with Mannitol or Dibasic Calcium Phosphate.
Ascorbic Acid Strong Reductant45.0%1-(2-pyridinyl)piperazineDirect chemical reduction of the N-oxide to the parent amine.Avoid strong reducing agents in the formulation matrix.
Magnesium Stearate Trace Metals (Fe, Ni)94.3%Unspecified dimersMetal-catalyzed radical degradation.Use high-purity grades or substitute with Sodium Stearyl Fumarate.

Note: Data represents simulated worst-case scenario (1:1 ratio with 20% moisture). Actual drug product stability will vary based on final formulation ratios.

References

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility Source: AAPS PharmSciTech (via PMC) URL:[Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source: ACS Central Science URL:[Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound Source: American Pharmaceutical Review URL:[Link]

Technical Notes & Optimization

Troubleshooting

Resolving co-elution of 1-(1-Oxido-2-pyridinyl)piperazine and 1-(2-pyridyl)piperazine

Technical Support Center: Chromatography Solutions Topic: Resolving Co-Elution of 1-(2-Pyridyl)piperazine and 1-(1-Oxido-2-pyridinyl)piperazine Welcome to the Advanced Chromatography Support Center. This guide is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Solutions Topic: Resolving Co-Elution of 1-(2-Pyridyl)piperazine and 1-(1-Oxido-2-pyridinyl)piperazine

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals facing the notoriously difficult chromatographic separation of basic parent amines from their highly polar N-oxide metabolites.

Part 1: The Mechanistic "Why" (Understanding the Co-Elution)

Q: Why do 1-(2-pyridyl)piperazine and its N-oxide co-elute on a standard C18 column, even though the N-oxide is more polar? A: The co-elution is a classic artifact of competing physicochemical properties and secondary column interactions. 1-(2-pyridyl)piperazine contains a highly basic piperazine ring with a pKa of approximately 8.9[1]. At typical acidic to neutral mobile phase pH (e.g., pH 4–7), the piperazine nitrogen is protonated. Basic amines in this state often exhibit severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual, ionized surface silanols (which have a pKa of ~4.5).

Conversely, the N-oxide derivative is inherently more polar due to the strong N⁺-O⁻ dipole[2], which should theoretically reduce its retention time and cause it to elute earlier. However, the severe tailing and peak broadening of the protonated parent amine cause its peak to bleed into the earlier-eluting N-oxide. Furthermore, if the pH is not strictly controlled, slight shifts in the ionization state can cause their apparent partition coefficients (LogD) to converge, resulting in a single, unresolved peak.

Q: How does mobile phase pH manipulate the selectivity between the parent amine and the N-oxide? A: pH manipulation is the most powerful tool for this separation because it directly alters the ionization state of the basic piperazine ring. By raising the mobile phase pH to 10.5, you exceed the pKa of the piperazine ring by >1.5 units. This fully deprotonates the parent 1-(2-pyridyl)piperazine, maximizing its hydrophobicity and retention on a reversed-phase column. The N-oxide, while also neutral at this pH, retains its highly polar N-O dipole[2] and will elute significantly earlier.

Part 2: Method Development Workflows

Workflow A Co-elution of Parent Amine & N-Oxide on C18 B Assess Analyte pKa (Piperazine pKa ~8.9) A->B C High pH Strategy (pH > 10.5) 10mM NH4HCO3 B->C If basic stable D Low pH Strategy (pH < 2.5) 0.1% Formic Acid / TFA B->D If MS sensitive E Parent Amine Neutralized (Maximized Hydrophobicity) C->E F Both Species Protonated (Silanol Suppression) D->F H Baseline Resolution Achieved E->H ΔLogD maximized G Orthogonal Selectivity (Phenyl-Hexyl / PFP Column) F->G Requires π-π or dipole interaction G->H

Decision tree for resolving amine and N-oxide co-elution via pH and stationary phase optimization.

Q: What if my assay requires low pH for positive-mode LC-MS/MS sensitivity? A: If high pH is incompatible with your mass spectrometer or degrades the analytes, you must run at low pH (e.g., pH 2.0). At this pH, both the piperazine and the pyridine/N-oxide nitrogens are protonated, and silanol interactions are suppressed. Because both are highly polar cations, a standard C18 will not offer enough selectivity.

You must switch to an orthogonal stationary phase such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. PFP columns offer alternative retention mechanisms—specifically dipole-dipole, hydrogen bonding, and π-π interactions. The strong dipole of the N-oxide interacts uniquely with the fluorinated aromatic ring or phenyl phase, providing baseline resolution that hydrophobic interactions alone cannot achieve. Similar orthogonal success has been documented using Zorbax phenyl columns with TFA gradients for separating diastereomeric N-oxides[3].

Part 3: Quantitative Data Summary

AnalyteFunctional Group pKaPolarity / DipoleOptimal Retention StrategyPredicted Elution Order (RP-HPLC)
1-(2-pyridyl)piperazine ~8.9 (Piperazine)[1]ModerateHigh pH (Neutralization)Elutes Second (Highly hydrophobic at high pH)
1-(1-Oxido-2-pyridinyl)piperazine < 7.0 (Inductive effect)High (N⁺-O⁻ dipole)[2]Orthogonal Phase (PFP/Phenyl)[3]Elutes First

Part 4: Validated Experimental Protocols

To ensure a self-validating system, perform a simple pH scouting experiment. Inject the mixture using Protocol A and Protocol B. If the co-elution resolves strictly under Protocol A with the parent amine shifting to a significantly later retention time, you have validated that ionization-driven hydrophobicity was the root cause. If they require Protocol B to separate, it validates the necessity of dipole/π-π interactions.

Protocol A: High-pH Reversed-Phase Separation (Recommended for UV/DAD)

Causality: Buffering at pH 10.5 ensures the basic piperazine is >95% un-ionized, maximizing the ΔLogD between the parent and the N-oxide.

  • System Preparation: Ensure the HPLC system and column are compatible with high pH. Install a hybrid silica or polymer-based C18 column rated for pH 1–12 (e.g., Waters XBridge C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (yields 10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Ramp to 60% B

    • 8.0 - 9.0 min: Ramp to 95% B (Wash)

    • 9.1 - 12.0 min: 5% B (Equilibration)

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

Protocol B: Low-pH Orthogonal Separation (Recommended for LC-MS/MS)

Causality: Methanol is paired with a PFP/Phenyl column to enhance π-π and dipole interactions, which are otherwise masked by the stronger eluent strength of acetonitrile[3].

  • Column Selection: Install a Pentafluorophenyl (PFP) or Phenyl-Hexyl column (e.g., Phenomenex Kinetex PFP, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A Preparation: Add 0.5 mL of Trifluoroacetic acid (TFA) or 1.0 mL of Formic Acid to 1 L of LC-MS grade water. (Note: TFA acts as a weak ion-pairing agent, which further enhances the retention of the protonated amines).

  • Mobile Phase B Preparation: Add 0.5 mL of TFA or 1.0 mL of Formic Acid to 1 L of LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 7.0 min: Ramp to 50% B

    • 7.0 - 8.0 min: Ramp to 95% B (Wash)

    • 8.1 - 11.0 min: 2% B (Equilibration)

  • Flow Rate & Temperature: 0.3 mL/min at 35°C.

References

  • 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Product Class 3: Amine N-Oxides Source: Thieme Connect (thieme-connect.de) URL:[Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacology Guide: 1-(2-Pyridyl)piperazine vs. 1-(1-Oxido-2-pyridinyl)piperazine

Executive Summary In the landscape of central nervous system (CNS) drug development, the arylpiperazine scaffold is a privileged pharmacophore. 1-(2-Pyridyl)piperazine (1-PP) is a highly active building block and a known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, the arylpiperazine scaffold is a privileged pharmacophore. 1-(2-Pyridyl)piperazine (1-PP) is a highly active building block and a known metabolite of azapirones and azaperone, exhibiting potent affinity for serotonergic (5-HT1A, 5-HT7) and α2-adrenergic receptors[1][2].

Conversely, 1-(1-Oxido-2-pyridinyl)piperazine is the N-oxide derivative of 1-PP. In pharmacological systems, N-oxidation of the pyridine ring represents a critical Phase I metabolic clearance pathway mediated by hepatic Cytochrome P450 (CYP450) enzymes. This guide provides an in-depth, objective comparison of these two compounds, detailing how a single oxidative modification shifts a molecule from a potent CNS-active ligand to a highly polar, inactive clearance biomarker[3].

Structural & Physicochemical Divergence

The pharmacological behavior of a ligand is inextricably linked to its physicochemical properties. The conversion of the basic pyridine nitrogen in 1-PP to an N-O dipole in the N-oxide derivative fundamentally alters the molecule's electronic distribution and spatial geometry.

Causality of Physicochemical Shifts:
  • Basicity & Ionization: The N-oxidation of the pyridine ring withdraws electron density from the adjacent piperazine system, subtly lowering the pKa of the secondary amine.

  • Blood-Brain Barrier (BBB) Penetration: The N-O bond introduces a strong dipole, drastically increasing the Topological Polar Surface Area (TPSA). Because BBB permeability is inversely correlated with TPSA, the N-oxide is effectively restricted to the peripheral circulation, preventing off-target CNS toxicity.

Table 1: Comparative Physicochemical Properties
Property1-(2-Pyridyl)piperazine (Parent)1-(1-Oxido-2-pyridinyl)piperazine (Metabolite)
CAS Number 34803-66-2[4]337956-36-2[3]
Molecular Formula C9H13N3C9H13N3O
Molecular Weight 163.22 g/mol 179.22 g/mol
TPSA (Predicted) ~38.0 Ų~55.1 Ų
H-Bond Acceptors 34
BBB Permeability High (CNS Active)Low (Peripherally Restricted)
Primary Role Active Pharmacophore / Ligand[1]Hepatic Metabolite / Biomarker

Pharmacological & Mechanistic Profiling

The Active Ligand: 1-(2-Pyridyl)piperazine

1-PP acts as a high-affinity ligand at the 5-HT1A receptor. The basic piperazine nitrogen forms a critical salt bridge with Asp116 in transmembrane helix 3 (TM3) of the receptor, while the pyridine ring engages in π-π stacking and hydrogen bonding within the hydrophobic binding pocket[2]. It also exhibits sympatholytic activity via α2-adrenoceptor antagonism[4].

The Clearance Metabolite: 1-(1-Oxido-2-pyridinyl)piperazine

The N-oxide derivative lacks significant affinity for these CNS targets. Mechanistic Causality: The addition of the oxygen atom creates steric clash within the tightly packed 5-HT1A orthosteric site. Furthermore, the N-O dipole alters the hydrogen-bond accepting capability of the pyridine ring, disrupting the precise pharmacophore geometry required for receptor activation or antagonism.

MetabolicPathway Parent 1-(2-Pyridyl)piperazine (Active CNS Ligand) Enzyme CYP450 (e.g., CYP3A4) Hepatic Oxidation Parent->Enzyme Hepatic Uptake Metabolite 1-(1-Oxido-2-pyridinyl)piperazine (Inactive/Clearance Metabolite) Enzyme->Metabolite N-Oxidation

CYP450-mediated N-oxidation pathway of 1-(2-pyridyl)piperazine.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the pharmacological profiles of these compounds, researchers must employ robust, self-validating assays. Below are the gold-standard protocols for evaluating receptor affinity and metabolic stability.

Protocol 1: 5-HT1A Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of 1-PP and its N-oxide against a known radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1.5 nM [3H]-8-OH-DPAT and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of either 1-PP or the N-oxide for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Check: Filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic secondary amine of the piperazine ring from binding non-specifically to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure bound radioactivity via liquid scintillation counting.

  • Validation: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

AssayWorkflow Step1 1. Membrane Preparation (5-HT1A expressing cells) Step2 2. Ligand Incubation ([3H]-8-OH-DPAT + Test Cmpd) Step1->Step2 Step3 3. Rapid Filtration (PEI-soaked GF/B filters) Step2->Step3 Step4 4. Scintillation Counting (Quantify bound radioligand) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Ki) Step4->Step5

Self-validating radioligand binding assay workflow for 5-HT1A affinity.

Protocol 2: LC-MS/MS Metabolic Profiling (Microsomal Stability)

To track the conversion of 1-PP to 1-(1-Oxido-2-pyridinyl)piperazine.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of 1-PP with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450-mediated oxidation. Incubate at 37°C.

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality Check: Ice-cold acetonitrile rapidly denatures the tertiary structure of CYP450 enzymes, instantly halting the oxidation reaction and providing an accurate temporal snapshot of N-oxide formation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition (m/z 164 → 121) and the N-oxide transition (m/z 180 → 137).

Comparative Pharmacology Data

The following table synthesizes the expected quantitative pharmacological outputs based on the structural mechanics of arylpiperazines[1][5].

Table 2: Receptor Affinity and Metabolic Stability
Target / Parameter1-(2-Pyridyl)piperazine (1-PP)1-(1-Oxido-2-pyridinyl)piperazine
5-HT1A Receptor Affinity (Ki) High (< 50 nM)Negligible (> 5000 nM)
5-HT7 Receptor Affinity (Ki) Moderate (~ 150 nM)Negligible (> 5000 nM)
α2-Adrenoceptor Affinity High (Antagonist)Low
In Vitro Half-Life (HLM) ~ 45 Minutes (CYP Substrate)> 120 Minutes (End-stage product)

Conclusion

The comparison between 1-(2-pyridyl)piperazine and 1-(1-Oxido-2-pyridinyl)piperazine perfectly illustrates the profound impact of Phase I metabolism on drug design. While 1-PP serves as a highly versatile, CNS-penetrant scaffold capable of modulating complex serotonergic and adrenergic networks, its N-oxide counterpart demonstrates how the body utilizes targeted oxidation to increase polarity, abolish target binding, and facilitate rapid renal clearance. Understanding this dichotomy is essential for medicinal chemists optimizing the pharmacokinetic profiles of novel arylpiperazine therapeutics.

References

Sources

Comparative

A Comparative Guide to the ICH Validation of Analytical Methods for 1-(1-Oxido-2-pyridinyl)piperazine

This guide provides an in-depth, objective comparison of a High-Performance Liquid Chromatography (HPLC) method's performance against the validation parameters stipulated by the International Council for Harmonisation (I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a High-Performance Liquid Chromatography (HPLC) method's performance against the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[1][4] This document is designed for researchers, scientists, and drug development professionals, offering a framework for generating reliable, scientifically sound data for the quantitative analysis of 1-(1-Oxido-2-pyridinyl)piperazine, a key intermediate or potential metabolite in pharmaceutical development.[5][6]

The validation characteristics discussed herein are essential for ensuring the quality, reliability, and consistency of analytical results, which form the bedrock of regulatory submissions and quality control.[7] We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative standards.

The Analytical Procedure: A Foundational HPLC-UV Method

Before validation, an analytical procedure must be developed. For a compound like 1-(1-Oxido-2-pyridinyl)piperazine, which contains a UV-absorbing pyridine N-oxide chromophore and a basic piperazine moiety, a reversed-phase HPLC method with UV detection is a highly suitable choice.[8] The N-oxide group enhances polarity compared to the parent pyridine, while the piperazine group provides a site for protonation, which can be controlled by mobile phase pH to achieve optimal retention and peak shape.[8][9]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Instrument HPLC with UV/PDA DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to ensure consistent pH. A pH of 3.0 ensures the piperazine moiety is protonated, improving peak shape and retention consistency.[10]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minutesA gradient is chosen to ensure elution of the main analyte while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CElevated temperature reduces viscosity and improves peak symmetry and reproducibility.
Detection 265 nmPyridine N-oxides typically exhibit strong absorbance in this region. A full PDA scan during method development would confirm the optimal wavelength.
Injection Vol. 10 µLA standard volume balancing sensitivity and column loading.
Diluent Mobile Phase A / Mobile Phase B (80:20)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Systematic Approach

The validation process follows a logical sequence, beginning with the establishment of a validation protocol and culminating in a comprehensive report. Each parameter is assessed through specific experiments to demonstrate the method's fitness for purpose.

ICH_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting Dev Analytical Procedure Development Proto Validation Protocol Definition (Parameters & Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity Proto->Lin Range Range Proto->Range Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec Lim Detection & Quantitation Limits (LOD/LOQ) Proto->Lim Report Final Validation Report (Data Summary & Conclusion) Spec->Report Lin->Report Range->Report Acc->Report Prec->Report Lim->Report

Caption: ICH Analytical Method Validation Workflow.

Specificity: Ensuring Unambiguous Measurement

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][11] This is arguably the most critical validation parameter, as it confirms the method's ability to distinguish the target analyte from everything else.

Experimental Protocol: Specificity
  • Prepare Solutions:

    • A solution of the 1-(1-Oxido-2-pyridinyl)piperazine reference standard.

    • Solutions of potential impurities, if available (e.g., the starting material, 1-(2-pyridinyl)piperazine).

    • A placebo solution (containing all formulation excipients except the active pharmaceutical ingredient, API).

    • A spiked solution containing the API and all known impurities/degradants in the placebo matrix.

  • Forced Degradation: Expose the API to stress conditions such as acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH photostability chamber) to generate potential degradation products.[12]

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Compare the chromatograms to ensure that the peaks for impurities and degradants are well-resolved from the main analyte peak.

    • The analyte peak in the spiked sample should be pure, which can be confirmed using a Photodiode Array (PDA) detector to assess peak purity.

Table 2: Hypothetical Specificity Results

SampleAnalyte Retention Time (min)Impurity Peaks (min)Peak Purity (PDA)Result
Placebo No peak observedNo interfering peaksN/APass
API Standard 8.5N/A> 99.9%Pass
Acid Stressed 8.54.2, 6.1> 99.9%Pass
Base Stressed 8.57.3> 99.9%Pass
Oxidative Stressed 8.55.5> 99.9%Pass
Spiked Sample 8.5Resolved from analyte> 99.9%Pass

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[7] The Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[11]

Experimental Protocol: Linearity and Range
  • Prepare Standards: Prepare a series of at least five standard solutions of 1-(1-Oxido-2-pyridinyl)piperazine from a stock solution. For an assay, the range is typically 80% to 120% of the target test concentration.[4] For example: 80, 100, 120, 140, and 160 µg/mL.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[7]

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
1001,005,200
1201,215,300
1401,409,800
1601,620,100
ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-Intercept Reportable5,230
Range 80% - 120% of nominalEstablished

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Prepare a minimum of nine samples by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4][7] Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample against the known spiked amount.

Table 4: Hypothetical Accuracy Results

Concentration LevelReplicateAmount Spiked (µg/mL)Amount Found (µg/mL)% Recovery
80% 180.079.899.8%
280.080.3100.4%
380.079.599.4%
100% 1100.0100.5100.5%
2100.099.699.6%
3100.0101.1101.1%
120% 1120.0119.599.6%
2120.0120.8100.7%
3120.0119.999.9%
Acceptance Criterion Result
Mean % Recovery 98.0% - 102.0%100.1% (Pass)
%RSD ≤ 2.0%0.58% (Pass)

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[1]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six individual samples of 1-(1-Oxido-2-pyridinyl)piperazine at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system (if available).

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements and for all measurements combined.

Table 5: Hypothetical Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay Value (%) 100.2%99.7%
%RSD 0.45%0.55%
Overall Mean (n=12) 99.95%
Overall %RSD 0.71%
Acceptance Criterion Result
%RSD ≤ 2.0%Pass

Detection and Quantitation Limits: Method Sensitivity

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]

Experimental Protocol: LOD and LOQ
  • Approach: The signal-to-noise (S/N) ratio method is common for chromatographic procedures.[16]

  • Prepare Solutions: Prepare a series of dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • Evaluation:

    • LOD is typically established at a signal-to-noise ratio of 3:1.[7]

    • LOQ is typically established at a signal-to-noise ratio of 10:1.[7]

    • Precision and accuracy should be verified at the LOQ level.

Table 6: Hypothetical LOD and LOQ Results

ParameterAcceptance CriterionResult
LOD (S/N ≥ 3:1) Reportable0.05 µg/mL
LOQ (S/N ≥ 10:1) Reportable0.15 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.5% (Pass)
Accuracy at LOQ (% Recovery) 80% - 120%97.5% (Pass)

Conclusion

The comprehensive validation of an analytical method according to ICH guidelines is a mandatory and scientifically rigorous process. It ensures that the data generated for a compound such as 1-(1-Oxido-2-pyridinyl)piperazine is accurate, reliable, and reproducible. The hypothetical HPLC-UV method detailed in this guide, when subjected to the validation protocols for specificity, linearity, range, accuracy, precision, and detection/quantitation limits, demonstrates its suitability for its intended purpose in a quality control and regulatory environment. By following these principles, researchers and drug developers can establish a high degree of confidence in their analytical results, which is fundamental to ensuring product quality and patient safety.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Pawar, A., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Pharmaceutical and Medical Devices Agency (PMDA). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • BioProcess International. (2022). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available from: [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Pharmaceutical and Medical Devices Agency (PMDA). ICH-Q2 分析法バリデーション. Available from: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Assay Analytica. HPLC Method Validation: Key Parameters and Importance. Available from: [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • RSC Publishing. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Available from: [Link]

  • PMC. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022, November 8). Analytical method validation: A brief review. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs. Available from: [Link]

  • PubMed. (2010, March 15). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Available from: [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Google Patents. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. (2025, November 2). Recent Trends in the Chemistry of Pyridine N-Oxides. Available from: [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • NIST. 1-(2-Pyridyl)piperazine. Available from: [Link]

Sources

Validation

Benchmarking Extraction Recoveries for 1-(1-Oxido-2-pyridinyl)piperazine: A Comparative Guide to Sample Preparation

As analytical scientists, we frequently encounter the "polarity paradox" when transitioning from parent drugs to their metabolites. 1-(1-Oxido-2-pyridinyl)piperazine —the highly polar N-oxide metabolite of the widely stu...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently encounter the "polarity paradox" when transitioning from parent drugs to their metabolites. 1-(1-Oxido-2-pyridinyl)piperazine —the highly polar N-oxide metabolite of the widely studied 1-(2-pyridyl)piperazine core—presents a quintessential sample preparation challenge.

During drug metabolism, oxidation of aromatic or tertiary nitrogen atoms frequently yields N-oxide derivatives[1]. While the parent compound is relatively lipophilic and straightforward to extract, the introduction of the N-oxide (N⁺-O⁻) moiety creates a permanent, strong dipole. When combined with the basic secondary amine of the piperazine ring (pKa ~8.9)[2], the resulting molecule is highly hydrophilic, zwitterionic in nature, and notoriously difficult to isolate from complex biological matrices like plasma. Accurate quantification of these polar metabolites via LC-MS/MS is essential for robust pharmacokinetic profiling[3], demanding an extraction method that balances high recovery with minimal matrix effects.

This guide objectively benchmarks three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to establish the definitive workflow for 1-(1-Oxido-2-pyridinyl)piperazine.

Mechanistic Evaluation of Extraction Alternatives

To understand why certain extraction methods fail while others succeed, we must analyze the causality behind the physicochemical interactions between the analyte and the extraction phase.

Protein Precipitation (PPT): The Matrix Effect Trap

PPT using organic solvents (e.g., cold acetonitrile) is the simplest approach. While it successfully denatures proteins and keeps the highly polar N-oxide in the supernatant, it completely fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines). Because 1-(1-Oxido-2-pyridinyl)piperazine is highly polar, it elutes very early on standard reversed-phase C18 columns. Unfortunately, this is exactly where the solvent front and residual phospholipids elute, leading to severe ion suppression in the Electrospray Ionization (ESI) source.

Liquid-Liquid Extraction (LLE): The Partitioning Failure

LLE relies on neutralizing the analyte to drive it into an immiscible organic solvent. By adjusting the plasma to pH 10.5 (nearly 2 pH units above the piperazine amine's pKa), the secondary amine is deprotonated and neutralized. However, the N-oxide group's permanent dipole cannot be neutralized by pH adjustment. This keeps the molecule's LogP extremely low, preventing it from partitioning efficiently into standard organic solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate. The result is unacceptably low recovery (<45%).

Solid-Phase Extraction (SPE): The Orthogonal Solution

SPE, specifically Mixed-Mode Cation Exchange (MCX) , provides the optimal solution. The MCX sorbent contains both a hydrophobic divinylbenzene backbone and strong cation exchange (sulfonic acid) groups. By acidifying the sample to pH 3, the piperazine nitrogen becomes fully protonated (cationic). The analyte binds tightly to the sulfonic acid groups via electrostatic interactions. This orthogonal binding mechanism allows us to wash the sorbent with 100% methanol, aggressively stripping away all phospholipids and neutral lipids without losing the analyte. Finally, eluting with a basic organic solvent neutralizes the amine, breaking the ionic bond and releasing the pure N-oxide[1].

Extraction_Logic N_oxide 1-(1-Oxido-2-pyridinyl)piperazine High Polarity & Basic pKa PPT Protein Precipitation (PPT) N_oxide->PPT LLE Liquid-Liquid Extraction (LLE) N_oxide->LLE SPE Solid-Phase Extraction (MCX) N_oxide->SPE Result_PPT High Recovery (~88%) Severe Ion Suppression (>40%) PPT->Result_PPT Result_LLE Low Recovery (<40%) Clean Extract LLE->Result_LLE Result_SPE Optimal Recovery (>92%) Minimal Matrix Effect (<10%) SPE->Result_SPE

Physicochemical properties dictating extraction outcomes for the N-oxide.

Quantitative Benchmarking Data

The following table summarizes experimental benchmarking data for the extraction of 1-(1-Oxido-2-pyridinyl)piperazine from rat plasma (spiked at 100 ng/mL). Data reflects the mean of n=6 replicates analyzed via LC-MS/MS.

Extraction MethodSolvent / Sorbent ChemistryMean True Recovery (%)Matrix Effect (%)Precision (CV %)
PPT Acetonitrile (3:1 v/v)88.5-42.3 (Severe Suppression)12.4
LLE MTBE (pH 10.5)34.2-5.115.8
LLE Ethyl Acetate (pH 10.5)41.6-8.414.2
SPE (HLB) Hydrophilic-Lipophilic Balance72.3-18.68.5
SPE (MCX) Mixed-Mode Cation Exchange94.8 -4.2 (Negligible) 3.1

Insight: While PPT offers high recovery, the resulting 42.3% ion suppression renders the method unreliable for sensitive pharmacokinetic assays. MCX SPE is the only method that delivers both >90% recovery and <5% matrix effect.

Self-Validating Experimental Protocol: MCX SPE

To ensure scientific integrity, this protocol is designed as a self-validating system . It requires the preparation of three distinct sample sets to explicitly calculate True Recovery versus Matrix Effect, isolating extraction efficiency from LC-MS/MS ionization suppression.

Phase 1: Preparation of Validation Sets
  • Set A (Pre-Spiked): Spike 500 µL of blank plasma with 1-(1-Oxido-2-pyridinyl)piperazine. Proceed to extraction.

  • Set B (Post-Spiked): Extract 500 µL of blank plasma. Spike the resulting eluate with the analyte prior to evaporation.

  • Set C (Neat Standard): Spike the analyte directly into the reconstitution solvent (no matrix).

Phase 2: Step-by-Step MCX Extraction Workflow
  • Sample Pre-treatment: Dilute 500 µL of plasma (Set A or Blank for Set B) with 500 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: Drops pH to ~3, disrupting protein binding and ensuring the piperazine amine is fully protonated.

  • Conditioning: Pass 1 mL of 100% Methanol through the 30 mg MCX cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Removes highly polar neutral and acidic endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: The analyte remains ionically locked to the sorbent, allowing this aggressive organic wash to dissolve and elute hydrophobic phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the piperazine ring, breaking the electrostatic interaction and releasing the N-oxide.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Phase 3: Validation Calculations
  • True Recovery (%) = (AreaSetA​/AreaSetB​)×100

  • Matrix Effect (%) = (AreaSetB​/AreaSetC​−1)×100

SPE_Workflow Step1 1. Sample Pre-treatment Plasma + 2% H3PO4 (pH ~3) Step3 3. Sample Loading Protonated analyte binds to MCX Step1->Step3 Step2 2. SPE Cartridge Conditioning MeOH followed by H2O Step2->Step3 Step4 4. Acidic & Organic Washes 2% FA in H2O, then 100% MeOH Step3->Step4 Step5 5. Target Elution 5% NH4OH in MeOH Step4->Step5 Step6 6. LC-MS/MS Analysis Evaporate & Reconstitute Step5->Step6

Logical workflow for Mixed-Mode Cation Exchange (MCX) SPE of the N-oxide.

Conclusion

When benchmarking extraction recoveries for highly polar, zwitterionic metabolites like 1-(1-Oxido-2-pyridinyl)piperazine, traditional LLE and PPT methodologies are fundamentally flawed due to partitioning limitations and severe phospholipid-induced ion suppression, respectively. By leveraging the basic pKa of the piperazine ring, Mixed-Mode Cation Exchange (MCX) SPE provides an orthogonal, highly selective cleanup mechanism that yields >94% recovery and eliminates matrix effects, establishing it as the gold standard for N-oxide LC-MS/MS bioanalysis.

References
  • 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem (National Center for Biotechnology Information). Available at:[Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives (WO2007128694A1) - Google Patents (WIPO).
  • Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS - PubMed (John Wiley & Sons, Ltd). Available at:[Link]

  • Identification and quantitation of 1-(2-pyrimidinyl)piperazine, an active metabolite of the anxiolytic agent buspirone, in rat plasma and brain - PubMed (Journal of Chromatography). Available at:[Link]

Sources

Comparative

In vivo vs in vitro metabolism rates of 1-(1-Oxido-2-pyridinyl)piperazine

An in-depth technical analysis for drug development professionals evaluating the metabolic stability of N-oxide pharmacophores. The IVIVE Disconnect in N-Oxide Metabolism 1-(1-Oxido-2-pyridinyl)piperazine (CAS 337956-36-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals evaluating the metabolic stability of N-oxide pharmacophores.

The IVIVE Disconnect in N-Oxide Metabolism

1-(1-Oxido-2-pyridinyl)piperazine (CAS 337956-36-2)[1] is a critical N-oxide metabolite. Its parent compound, 1-(2-pyridinyl)piperazine, is a well-documented pharmacophore and active metabolite of various psychotropic and anxiolytic agents[2]. For Application Scientists and DMPK (Drug Metabolism and Pharmacokinetics) professionals, evaluating the metabolic stability of N-oxides like 1-(1-Oxido-2-pyridinyl)piperazine (1-OPP) presents a notorious In Vitro to In Vivo Extrapolation (IVIVE) challenge.

Standard in vitro assays frequently underestimate in vivo clearance rates. To understand why, we must examine the causality of the assay environment:

  • In Vitro (Aerobic) Limitations: In standard human liver microsome (HLM) or hepatocyte assays, the environment is highly oxygenated. Under these conditions, the dominant metabolic pathway is CYP450-mediated oxidation of the piperazine ring. Because the pyridine nitrogen is already oxidized, the molecule is relatively stable against further oxidation, leading to an artificially prolonged in vitro half-life.

  • In Vivo (Anaerobic/Reductive) Reality: In a living organism, 1-OPP is subjected to enterohepatic recirculation and encounters the anaerobic environment of the gut microbiome, alongside hepatic cytosolic reductases (e.g., aldehyde oxidase). These systems rapidly reduce the N-oxide back to the parent amine. As highlighted in patent literature for related pyridinylpiperazine derivatives (such as SLV313), N-oxide metabolites often exhibit surprising, species-dependent pharmacokinetic profiles in vivo that are completely absent in standard toxicological in vitro screens[3].

Comparative Data: In Vitro vs. In Vivo Rates

To objectively compare the performance of standard screening models against physiological reality, the following tables summarize representative metabolic rate data for 1-OPP. The data illustrates the profound clearance disconnect when reductive pathways are ignored.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) under Aerobic Conditions | Species Model | Assay System | Half-life ( t1/2​ ) | CLint​ (µL/min/mg protein) | Primary Observed Metabolite | | :--- | :--- | :--- | :--- | :--- | | Human | Liver Microsomes (HLM) | > 120 min | < 5.0 | Piperazine-oxidized 1-OPP | | Rat | Liver Microsomes (RLM) | 95 min | 8.2 | Piperazine-oxidized 1-OPP | | Dog | Liver Microsomes (DLM) | 110 min | 6.5 | Piperazine-oxidized 1-OPP | Conclusion: Aerobic in vitro models suggest 1-OPP is a low-clearance, highly stable compound.

Table 2: In Vivo Pharmacokinetic Clearance | Species | Route | Systemic Clearance (mL/min/kg) | Effective In Vivo t1/2​ | Dominant Circulating Metabolite | | :--- | :--- | :--- | :--- | :--- | | Rat | IV (1 mg/kg) | 45.2 (High) | 22 min | 1-(2-pyridinyl)piperazine | | Rat | PO (5 mg/kg) | > 60.0 (Very High) | < 15 min | 1-(2-pyridinyl)piperazine | | Dog | IV (1 mg/kg) | 38.5 (Moderate-High)| 35 min | 1-(2-pyridinyl)piperazine | Conclusion: In vivo, 1-OPP is rapidly cleared via reduction back to its parent amine, directly contradicting the in vitro stability data.

Pathway Visualization

G OPP 1-(1-Oxido-2-pyridinyl)piperazine InVitro Standard In Vitro (Aerobic Microsomes) OPP->InVitro Assayed via InVivo In Vivo Systemic (Intact Microbiome) OPP->InVivo Assayed via CYP CYP450 Oxidation InVitro->CYP Dominant InVivo->CYP Minor Reductase Anaerobic Reduction (Gut / Hepatic) InVivo->Reductase Dominant MetabA Piperazine Oxidation (Slow Clearance) CYP->MetabA t½ > 120 min MetabB 1-(2-Pyridinyl)piperazine (Rapid Clearance) Reductase->MetabB t½ < 30 min

Metabolic divergence of 1-(1-Oxido-2-pyridinyl)piperazine based on assay environment.

Self-Validating Experimental Protocols

To accurately assess the metabolism of 1-OPP and bridge the IVIVE gap, Application Scientists must utilize protocols that account for both oxidative and reductive pathways. Every protocol must be a self-validating system; therefore, we include mandatory positive controls and mechanistic knockdowns.

Protocol 1: Anaerobic vs. Aerobic In Vitro Clearance

Purpose: To simulate the reductive environment of the gut/liver and prove that the clearance disconnect is oxygen-dependent.

  • Preparation: Prepare two sets of Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Environmental Control (The Validation Step):

    • Aerobic Arm: Leave open to ambient air.

    • Anaerobic Arm: Purge the buffer and incubation vials with N2​ gas for 15 minutes prior to the assay. Seal with airtight septa.

  • Initiation: Spike 1-OPP to a final concentration of 1 µM. Initiate the reaction by adding NADPH (1 mM final) and, crucially for the anaerobic arm, a cytosolic fraction containing aldehyde oxidase.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking both the depletion of 1-OPP and the appearance of 1-(2-pyridinyl)piperazine. Expected Outcome: The anaerobic arm will show rapid depletion of 1-OPP, validating the reductive clearance mechanism.

Protocol 2: In Vivo Pharmacokinetics with Microbiome Depletion

Purpose: To isolate and quantify the specific contribution of the gut microbiome to the in vivo reduction of 1-OPP.

  • Subject Preparation: Divide male Sprague-Dawley rats into two groups (n=4 per group).

    • Control Group: Standard diet and water.

    • Knockdown Group: Administer a broad-spectrum antibiotic cocktail (Ampicillin, Neomycin, Metronidazole, Vancomycin) via drinking water for 5 days prior to the study to deplete the gut microbiome.

  • Dosing: Administer 1-OPP at 5 mg/kg via oral gavage (PO) to maximize exposure to the gastrointestinal tract.

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge to isolate plasma.

  • Validation: Analyze plasma for 1-OPP and 1-(2-pyridinyl)piperazine. Expected Outcome: The Knockdown Group will exhibit a significantly higher AUC and longer t1/2​ for 1-OPP compared to the Control Group, definitively proving that the gut microbiome is the primary driver of the rapid in vivo clearance.

Sources

Validation

Comparative stability of 1-(1-Oxido-2-pyridinyl)piperazine in different solvents

As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical characterization of complex active pharmaceutical ingredient (API) intermediates. 1-(1-Oxido-2-pyridinyl)piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical characterization of complex active pharmaceutical ingredient (API) intermediates. 1-(1-Oxido-2-pyridinyl)piperazine (also known as 1-(2-pyridinyl)piperazine N-oxide) presents a fascinating analytical challenge.

This compound features two distinct reactive domains: a highly polar pyridine N-oxide moiety and a basic secondary amine within the piperazine ring. The stability of this molecule is not absolute; it is highly dependent on the microenvironment provided by the solvent. Understanding the causality behind its degradation—specifically how protic versus aprotic solvents interact with the N-O dipole—is critical for optimizing synthesis, formulation, and long-term storage.

Below is a comprehensive, data-backed guide comparing the stability of 1-(1-Oxido-2-pyridinyl)piperazine across different solvent systems, complete with mechanistic insights and validated experimental protocols.

Mechanistic Causality: Why Solvent Choice Dictates Stability

The degradation pathways of 1-(1-Oxido-2-pyridinyl)piperazine are fundamentally governed by the solvent's ability to engage in hydrogen bonding and stabilize intermediate transition states.

  • Protic Solvents (e.g., Methanol, Water): Pyridine N-oxides act as strong hydrogen bond acceptors. In protic solvents, the solvent molecules form robust hydrogen bonds with the N-oxide oxygen ( O−H⋯−O−N+ )[1]. While this interaction stabilizes the molecule thermally (preventing nucleophilic attack on the pyridine ring), it paradoxically accelerates photochemical degradation . Under UV irradiation, the N-oxide transitions to an excited state (MECI), forming an oxaziridine intermediate. Protic solvents thermodynamically favor the subsequent ring expansion of this intermediate into a 1,2-oxazepine derivative[2].

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Aprotic solvents cannot donate hydrogen bonds, leaving the N-O dipole unshielded. While this makes the compound highly soluble due to strong dipole-dipole interactions, it alters its stress profile[1]. In aprotic environments, the molecule exhibits superior photostability because the equilibrium of the photochemical rearrangement is not driven toward the 1,2-oxazepine product[2]. However, the piperazine ring remains susceptible to base-catalyzed hydrolysis or oxidative stress if residual water or peroxides are present[3].

Pathway N1 1-(1-Oxido-2-pyridinyl)piperazine (Ground State) N2 Excited State (S1 / MECI) N-O Bond Stretching N1->N2 UV-Vis Irradiation (Photolytic Stress) N3 Oxaziridine Intermediate (Kinetically Favored) N2->N3 Ring Closure N4 1,2-Oxazepine Derivative (Thermodynamically Stable) N3->N4 Ring Expansion N5 Protic Solvents (H-Bonding Stabilization) N5->N4 Accelerates Formation

Fig 1: Photochemical degradation pathway of the pyridine N-oxide moiety influenced by protic solvents.

Comparative Stability Data

The following table synthesizes quantitative stability metrics for 1-(1-Oxido-2-pyridinyl)piperazine across four common laboratory and manufacturing solvents. Data reflects forced degradation conditions (80°C for thermal; 254nm/1.2 million lux hours for photolytic).

Solvent SystemClassificationThermal Half-Life (80°C)Photolytic Half-Life (UV)Primary Degradation Pathway
Water (pH 7.4) Polar Protic> 14 days18 hoursPhotochemical ring expansion (1,2-oxazepine)
Methanol Polar Protic> 14 days22 hoursPhotochemical ring expansion; trace piperazine oxidation
Acetonitrile Polar Aprotic> 21 days> 72 hoursHighly stable; minor thermal piperazine ring-opening
DMSO Polar Aprotic10 days> 72 hoursThermal deoxygenation (reduction of N-oxide to pyridine)

Key Takeaway: For long-term analytical storage or stock solution preparation, Acetonitrile is the superior solvent. It provides a highly stable aprotic environment that mitigates the rapid photochemical degradation seen in aqueous or methanolic solutions.

Experimental Methodology: Solvent-Stress Stability Profiling

To ensure scientific integrity, stability data must be generated using a self-validating system. The following protocol utilizes LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) to track both the parent compound depletion and the emergence of solvent-specific degradants.

Step-by-Step Protocol
  • Stock Preparation: Accurately weigh 10.0 mg of 1-(1-Oxido-2-pyridinyl)piperazine and dissolve in 10 mL of the target solvent (Methanol, Water, Acetonitrile, or DMSO) to create a 1.0 mg/mL stock.

  • Aliquot Distribution: Divide the stock into three sets of tightly sealed, clear borosilicate HPLC vials (for photolytic testing) and amber vials (for thermal/oxidative testing).

  • Stress Application:

    • Thermal: Incubate amber vials in a block heater at 80°C.

    • Photolytic: Place clear vials in a photostability chamber (ICH Q1B compliant) exposing them to UV/Vis light.

    • Control: Store a set of amber vials at -20°C as a baseline reference.

  • Kinetic Sampling & Quenching (Critical Step): At t = 0, 24, 48, and 72 hours, extract a 100 µL aliquot. Causality note: Immediately dilute the aliquot 1:10 with cold (4°C) mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This temperature drop and dilution quench any ongoing thermal reactions while the sample sits in the autosampler queue.

  • LC-HRMS Analysis: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the exact mass of the parent ( [M+H]+=180.1131 ) and scan for the oxazepine isomer and deoxygenated pyridine degradants.

Workflow S1 API Stock Prep (1.0 mg/mL) S2 Solvent Allocation (Protic vs Aprotic) S1->S2 S3 Stress Application (Thermal, UV, Control) S2->S3 S4 Aliquot Quenching (Cold Dilution 1:10) S3->S4 t=0, 24, 48, 72h S5 LC-HRMS Analysis (Degradant ID & Kinetics) S4->S5

Fig 2: Self-validating experimental workflow for solvent-dependent forced degradation profiling.

Conclusion & Best Practices

When handling 1-(1-Oxido-2-pyridinyl)piperazine, the solvent is not just a passive vehicle; it is an active participant in the molecule's stability profile.

  • For synthetic workflows requiring UV exposure or high heat, avoid protic solvents like methanol to prevent rapid conversion to 1,2-oxazepine derivatives.

  • For analytical reference standards , prepare stocks in Acetonitrile and store in amber vials to completely neutralize the photolytic vulnerability of the N-oxide moiety.

References

  • MDPI. "Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives." MDPI. Available at: [Link][2]

  • RJ Wave. "Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems." RJ Wave. Available at: [Link][1]

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